Product packaging for Enavogliflozin(Cat. No.:CAS No. 1415472-28-4)

Enavogliflozin

Cat. No.: B607307
CAS No.: 1415472-28-4
M. Wt: 446.9 g/mol
InChI Key: KORCWPOBTZTAFI-YVTYUBGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enavogliflozin is under investigation in clinical trial NCT06399835 (this compound vs. Pioglitazone on Glucose and Atherosclerosis).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
A novel sodium-glucose cotransporter 2 inhibitor;  under clinical development for type 2 diabetes mellitus treatment

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClO6 B607307 Enavogliflozin CAS No. 1415472-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415472-28-4
Record name Enavogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENAVOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enavogliflozin's Mechanism of Action on SGLT2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[2][3] This mechanism of action is independent of insulin, providing a valuable therapeutic option for the management of type 2 diabetes mellitus.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound on SGLT2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary therapeutic effect of this compound is achieved through its competitive and reversible inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[5] SGLT2 is a high-capacity, low-affinity transporter that facilitates the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By binding to SGLT2, this compound blocks the re-entry of glucose into the bloodstream, thereby promoting its excretion in the urine (glucosuria).[3] This process leads to a reduction in hyperglycemia, a hallmark of type 2 diabetes.[6] Clinical studies have demonstrated a dose-dependent increase in urinary glucose excretion following the administration of this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with SGLT2 and its physiological effects.

Table 1: In Vitro Inhibitory Potency and Selectivity

ParameterThis compoundComparator: DapagliflozinComparator: Ipragliflozin
SGLT2 IC50 (nM) 0.8 ± 0.3[1][7]1.6 ± 0.3[5]8.9 ± 1.7[5]
SGLT1 IC50 (nM) 549.3 ± 139.6[1]920.4[1]-
Selectivity (SGLT1/SGLT2) ~687-fold[1]~575-fold-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacodynamic Effects (Phase III Trial, 24 Weeks)

ParameterThis compound (0.3 mg)Placebo
Change in HbA1c (%) -0.99 (placebo-adjusted)[5]-
Change in Fasting Plasma Glucose (mg/dL) -40.1 (placebo-adjusted)[5]-
Change in Body Weight (kg) -2.5 (placebo-adjusted)[5]-

HbA1c (Glycated Hemoglobin) reflects average plasma glucose over an extended period.

Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action of SGLT2 inhibitors like this compound.

In Vitro SGLT2 Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a compound against the SGLT2 transporter.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human SGLT2 protein are commonly used.[1]

  • Substrate: A radiolabeled, non-metabolizable glucose analog, such as 14C-labeled alpha-methyl-D-glucopyranoside ([14C]AMG), is used as the substrate for the SGLT2 transporter.[1]

  • Procedure:

    • HEK293-hSGLT2 cells are seeded in multi-well plates and cultured to confluence.

    • The cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT2 transporter.

    • The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

    • [14C]AMG is added to the wells, and the uptake is allowed to proceed for a specific time (e.g., 1.5 hours).[7]

    • The uptake is terminated by washing the cells with an ice-cold buffer to remove any extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Measurement of Urinary Glucose Excretion (UGE)

This in vivo experiment quantifies the pharmacodynamic effect of an SGLT2 inhibitor by measuring the amount of glucose excreted in the urine.

  • Animal Models: Studies are typically conducted in rodent models, such as mice or rats.

  • Procedure:

    • Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

    • A baseline 24-hour urine sample is often collected prior to drug administration.

    • The test compound (e.g., this compound) is administered orally at various doses.

    • Urine is collected over a specified period (e.g., 24 hours) post-dosing.

    • The total volume of urine is measured.

  • Glucose Quantification: The glucose concentration in the collected urine samples is determined using a validated analytical method, such as a glucose oxidase assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: The total amount of glucose excreted over the collection period is calculated by multiplying the urine volume by the glucose concentration. The results are often expressed as the total mass of glucose excreted or as a change from the baseline excretion.

Visualizations

Signaling Pathway of SGLT2 Inhibition by this compound

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 Inhibition Glucose_Cell Glucose (in tubular cell) SGLT2->Glucose_Cell Glucose_Lumen Glucose (in filtrate) Glucose_Lumen->SGLT2 Reabsorption Urine Urine Glucose_Lumen->Urine Increased Excretion Bloodstream Bloodstream Glucose_Cell->Bloodstream GLUT2-mediated

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Experimental Workflow for SGLT2 Inhibitor Characterization

SGLT2_Inhibitor_Workflow cluster_workflow Experimental Workflow In_Vitro_Screening In Vitro Screening (hSGLT2 expressing cells) IC50_Determination IC50 Determination (Potency) In_Vitro_Screening->IC50_Determination Selectivity_Assay Selectivity Assay (vs. hSGLT1) In_Vitro_Screening->Selectivity_Assay In_Vivo_Studies In Vivo Studies (Rodent models) IC50_Determination->In_Vivo_Studies Selectivity_Assay->In_Vivo_Studies UGE_Measurement Urinary Glucose Excretion (Efficacy) In_Vivo_Studies->UGE_Measurement Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Clinical_Trials Clinical Trials (Human subjects) UGE_Measurement->Clinical_Trials Pharmacokinetics->Clinical_Trials Phase_I Phase I (Safety & PK/PD) Clinical_Trials->Phase_I Phase_II_III Phase II/III (Efficacy & Safety) Phase_I->Phase_II_III

Caption: A typical experimental workflow for the characterization of an SGLT2 inhibitor.

References

Enavogliflozin: A Technical Whitepaper on a Novel SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of data from preclinical studies, clinical trials, and patent literature.

Introduction

This compound, also known as DWP16001, is an oral antidiabetic agent that belongs to the gliflozin class.[1] It was developed by Daewoong Pharmaceutical and has demonstrated significant efficacy in glycemic control at a low dosage.[1] Like other SGLT2 inhibitors, this compound's mechanism of action is independent of insulin, offering a complementary approach to the management of type 2 diabetes.

Discovery and Rationale

The development of SGLT2 inhibitors was spurred by the understanding of the crucial role of SGLT2 in renal glucose reabsorption. SGLT2 is responsible for approximately 90% of the glucose reabsorption in the kidneys. Inhibiting this transporter leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The discovery of this compound was the result of efforts to identify a highly potent and selective SGLT2 inhibitor with favorable pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

This compound selectively and competitively inhibits SGLT2 in the proximal convoluted tubule of the kidney. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to glucosuria and a subsequent reduction in plasma glucose concentrations.

Signaling Pathway

The inhibition of SGLT2 by this compound has several downstream effects on renal and systemic physiology. The primary effect is the increased excretion of glucose and sodium in the urine. This leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight. The altered tubular sodium handling also influences tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which is thought to confer renal protection.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na_Lumen Glucose & Na+ SGLT2 SGLT2 Glucose_Na_Lumen->SGLT2 Co-transport Urine Increased Urinary Glucose & Na+ Excretion Glucose_Na_Lumen->Urine Increased Excretion (due to SGLT2 inhibition) Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibits

Caption: Signaling pathway of SGLT2 inhibition by this compound.

Quantitative Data

In Vitro Activity
ParameterValueReference
SGLT2 IC50 0.8 ± 0.3 nM
SGLT1 IC50 549.3 ± 139.6 nM
Selectivity (SGLT1/SGLT2) ~687-fold
Preclinical Pharmacokinetics
SpeciesParameterValueReference
Mouse Oral Bioavailability84.5% - 97.2%
Kidney to Plasma AUC Ratio85.0 ± 16.1
Rat Oral Bioavailability56.3% - 62.1%
Clinical Trial Data

Phase I (Healthy Volunteers)

ParameterValueReference
Time to Maximum Concentration (Tmax) 1 - 3 hoursN/A
Terminal Half-life (t1/2) 13 - 29 hoursN/A

Phase III (Type 2 Diabetes Patients, 24 weeks)

ParameterThis compound 0.3 mgPlaceboReference
Change in HbA1c from Baseline -0.99% (placebo-adjusted)N/A
Change in Fasting Plasma Glucose -40.1 mg/dL (placebo-adjusted)N/A
Change in Body Weight -2.5 kg (placebo-adjusted)N/A

Experimental Protocols

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

A fluorescent glucose transport assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in human kidney 2 (HK-2) cells, which endogenously express SGLT2, is a suitable method for determining the inhibitory activity of compounds like this compound.

Protocol Outline:

  • Cell Culture: HK-2 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control in a sodium-containing buffer for a specified period.

  • Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.

  • Fluorescence Measurement: The reaction is stopped, and the cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of 2-NBDG uptake against the log concentration of this compound.

SGLT2_Assay_Workflow Start Start Culture_Cells Culture HK-2 Cells Start->Culture_Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Incubate_Compound Pre-incubate with this compound Seed_Plate->Incubate_Compound Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Incubate_Compound->Add_2NBDG Measure_Fluorescence Measure Intracellular Fluorescence Add_2NBDG->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for SGLT2 inhibition assay.
Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. While a detailed, publicly available step-by-step protocol is not readily found outside of patent literature, the general approach for the synthesis of C-aryl glucosides, the class to which this compound belongs, is well-established. The synthesis typically involves the coupling of a protected glucose derivative with an aglycone moiety, followed by deprotection steps. The synthesis of this compound is detailed in patent documents such as KR20140022086A. The key steps generally involve:

  • Preparation of the Aglycone: Synthesis of the 7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran-4-yl moiety. This involves several steps, including reactions to construct the dihydrobenzofuran ring and introduce the chloro and cyclopropylbenzyl substituents.

  • Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, often via a Grignard or organolithium intermediate of the aglycone.

  • Deprotection: Removal of the protecting groups from the glucose moiety to yield the final this compound product.

Due to the proprietary nature of drug manufacturing processes, the precise, scaled-up synthesis protocol is generally not published in peer-reviewed journals. Researchers should refer to the relevant patent literature for more detailed experimental procedures.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation. Phase III clinical trials have demonstrated its efficacy as a monotherapy and in combination with other antidiabetic agents like metformin. The trials have consistently shown that this compound significantly reduces HbA1c, fasting plasma glucose, and body weight compared to placebo. Furthermore, studies have indicated that this compound is non-inferior to other SGLT2 inhibitors, such as dapagliflozin, in terms of glycemic control.

Safety and Tolerability

The safety profile of this compound is consistent with the SGLT2 inhibitor class. The most common adverse events are related to the mechanism of action, including an increased risk of genital mycotic infections. Overall, this compound has been shown to be well-tolerated in clinical trials.

Conclusion

This compound is a potent and selective SGLT2 inhibitor that has demonstrated significant efficacy and a favorable safety profile in the treatment of type 2 diabetes. Its development represents a valuable addition to the therapeutic options available for managing this chronic condition. The data presented in this whitepaper underscore the robust scientific foundation for the clinical use of this compound. Further research may continue to explore its potential benefits in broader patient populations and for other related indications.

References

Enavogliflozin: A Technical Guide to its Role in Type 2 Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By targeting SGLT2, this compound offers an insulin-independent mechanism for glycemic control in patients with type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound, focusing on its mechanism of action, efficacy, safety, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and consequently lowering blood glucose levels.[1][2] This mechanism is independent of insulin secretion or action, making it an effective treatment option across various stages of T2DM. This compound has demonstrated high selectivity for SGLT2 over SGLT1.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the direct inhibition of SGLT2-mediated glucose transport. However, downstream effects on cellular signaling have been observed with SGLT2 inhibitors, including potential activation of the AMP-activated protein kinase (AMPK) pathway and modulation of inflammatory pathways such as NF-κB. AMPK is a key cellular energy sensor that, when activated, can lead to improved insulin sensitivity and reduced inflammation. The reduction in intracellular glucose and potential metabolic shifts induced by SGLT2 inhibition may contribute to these effects.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Glucose_Blood Glucose in Bloodstream Glucose_Filtrate Glucose in Filtrate Glucose_Blood->Glucose_Filtrate Glomerular Filtration SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Reabsorption Glucose_Urine Increased Glucose in Urine Glucose_Filtrate->Glucose_Urine SGLT2->Glucose_Blood This compound This compound This compound->SGLT2 Inhibition

Figure 1: Mechanism of Action of this compound in the Renal Proximal Tubule.

Downstream_Signaling This compound This compound SGLT2_Inhibition SGLT2 Inhibition This compound->SGLT2_Inhibition Reduced_Glucose_Reabsorption Reduced Renal Glucose Reabsorption SGLT2_Inhibition->Reduced_Glucose_Reabsorption Cellular_Stress_Reduction Reduced Glucotoxicity & Oxidative Stress Reduced_Glucose_Reabsorption->Cellular_Stress_Reduction AMPK_Activation AMPK Activation Cellular_Stress_Reduction->AMPK_Activation NFkB_Inhibition NF-κB Inhibition Cellular_Stress_Reduction->NFkB_Inhibition Improved_Metabolic_Function Improved Metabolic Function AMPK_Activation->Improved_Metabolic_Function Anti_inflammatory_Effects Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory_Effects

Figure 2: Potential Downstream Signaling Effects of this compound.

Efficacy in Type 2 Diabetes

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.

Data Presentation

Table 1: Efficacy of this compound Monotherapy (24 weeks) [2][3][4]

ParameterThis compound 0.3 mgPlacebo
Change in HbA1c (%)
Mean Change from Baseline-0.99 (placebo-adjusted)-
Change in Fasting Plasma Glucose (mg/dL)
Mean Change from Baseline-40.1 (placebo-adjusted)-
Change in Body Weight (kg)
Mean Change from Baseline-2.5 (placebo-adjusted)-
Proportion of Patients Achieving HbA1c <7.0% 71%24%

Table 2: Efficacy of this compound as Add-on to Metformin vs. Dapagliflozin (24 weeks) [5]

ParameterThis compound 0.3 mg + MetforminDapagliflozin 10 mg + Metformin
Change in HbA1c (%)
Adjusted Mean Change from Baseline-0.80-0.75
Change in Fasting Plasma Glucose (mg/dL)
Adjusted Mean Change from Baseline-32.53-29.14
Change in Body Weight (kg)
Mean Change from Baseline-3.77-3.58
Proportion of Patients Achieving HbA1c <7.0% 61%62%

Table 3: Efficacy of this compound as Triple Combination Therapy (with Metformin and Gemigliptin) vs. Dapagliflozin (24 weeks)

ParameterThis compound + Metformin + GemigliptinDapagliflozin + Metformin + Gemigliptin
Change in HbA1c (%)
Mean Change from Baseline-0.92-0.86

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased risk of genital mycotic infections. The incidence of hypoglycemia is low, particularly when used as monotherapy or in combination with metformin.

Table 4: Overview of Adverse Events

Adverse Event ProfileObservation
Common Adverse Events Genital mycotic infections, urinary tract infections
Hypoglycemia Low incidence, similar to comparator SGLT2 inhibitors
Serious Adverse Events No significant increase in treatment-related serious adverse events reported in key trials

Experimental Protocols

Clinical Trial Methodology: Phase III Monotherapy Study

A multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of this compound 0.3 mg monotherapy in patients with T2DM inadequately controlled with diet and exercise.[4]

  • Patient Population: Adults with T2DM and HbA1c between 7.0% and 10.0%.

  • Intervention: Patients were randomized to receive either this compound 0.3 mg once daily or a placebo for 24 weeks.

  • Primary Endpoint: Change in HbA1c from baseline to week 24.

  • Secondary Endpoints: Change in fasting plasma glucose, body weight, and the proportion of patients achieving an HbA1c level below 7.0%.

  • Laboratory Methods:

    • HbA1c: Measured using high-performance liquid chromatography (HPLC).

    • Fasting Plasma Glucose: Assessed via a standard enzymatic method.

    • Lipid Profile: Determined using standard enzymatic colorimetric methods.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes from baseline between the this compound and placebo groups.

Clinical_Trial_Workflow Screening Patient Screening (T2DM, HbA1c 7-10%) Randomization Randomization Screening->Randomization Treatment_Ena This compound 0.3 mg (24 weeks) Randomization->Treatment_Ena Group 1 Treatment_Placebo Placebo (24 weeks) Randomization->Treatment_Placebo Group 2 Endpoint_Analysis Endpoint Analysis (HbA1c, FPG, Body Weight) Treatment_Ena->Endpoint_Analysis Safety_Assessment Safety Assessment (Adverse Events) Treatment_Ena->Safety_Assessment Treatment_Placebo->Endpoint_Analysis Treatment_Placebo->Safety_Assessment

Figure 3: Workflow of a Phase III Monotherapy Clinical Trial.
Preclinical Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties of this compound were evaluated in various animal models, including mice and rats, to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Animal Models: Male ICR mice and Sprague-Dawley rats.

  • Administration: Single intravenous (IV) and oral (PO) doses at varying concentrations (e.g., 0.3, 1, and 3 mg/kg).

  • Sample Collection: Serial blood samples were collected at predetermined time points post-dosing. Urine and feces were collected to assess excretion.

  • Analytical Method: Plasma and tissue concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

Conclusion

This compound is an effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its potent and selective inhibition of renal glucose reabsorption leads to significant improvements in glycemic control, along with beneficial effects on body weight and blood pressure. The data from comprehensive clinical and preclinical studies support its role as a valuable therapeutic option in the management of T2DM. Further research into its long-term cardiovascular and renal outcomes is ongoing.

References

Preclinical Profile of Enavogliflozin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin (DWP16001) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus, this compound represents a therapeutic approach that promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological and toxicological profile of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking this transporter, this compound effectively reduces the reabsorption of glucose, leading to its excretion in the urine and a subsequent lowering of plasma glucose concentrations.[2]

The selectivity of this compound for SGLT2 over SGLT1, which is predominantly found in the intestine and to a lesser extent in the kidneys, is a critical attribute. Inhibition of SGLT1 can lead to gastrointestinal side effects. This compound has demonstrated a high degree of selectivity for SGLT2.[1]

Signaling Pathway of this compound's Action

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Filtrate Glucose Glucose Filtrate->Glucose Sodium Sodium Filtrate->Sodium SGLT2 SGLT2 Glucose->SGLT2 Co-transport Sodium->SGLT2 Co-transport GLUT2 GLUT2 This compound This compound This compound->SGLT2 Inhibition Glucose_reabsorbed Glucose GLUT2->Glucose_reabsorbed Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Sodium_reabsorbed Sodium NaK_ATPase->Sodium_reabsorbed Active Transport Potassium_in K+ Potassium_in->NaK_ATPase Sodium_out Na+ Sodium_out->NaK_ATPase cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Select Diabetic Animal Model (e.g., db/db mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (Blood Glucose, HbA1c) Acclimatization->Baseline Randomization Randomize into Treatment Groups (Vehicle, this compound) Baseline->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Monitor Body Weight, Food & Water Intake Dosing->Monitoring Interim_Sampling Interim Blood Sampling Monitoring->Interim_Sampling Terminal_Sampling Terminal Blood & Tissue Collection Interim_Sampling->Terminal_Sampling Analysis Biochemical Analysis (Glucose, HbA1c, Lipids) Terminal_Sampling->Analysis Histopathology Histopathological Examination Terminal_Sampling->Histopathology

References

Enavogliflozin: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus (T2DM), this compound has demonstrated significant glucose-lowering effects and is under investigation for broader therapeutic applications, including obesity, heart failure, and diabetic retinopathy.[1] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical research findings.

Pharmacological Profile

  • Drug Class: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[1]

  • Mechanism of Action: this compound selectively inhibits SGLT2 in the proximal convoluted tubule of the kidneys.[2] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (UGE) and consequently, a reduction in blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action.[4]

  • Selectivity: this compound exhibits high selectivity for SGLT2 over SGLT1, with a reported 1,015-fold difference in inhibitory concentration.[5] The IC50 values for SGLT2 and SGLT1 are 0.8 ± 0.3 nM and 549.3 ± 139.6 nM, respectively.[6]

Pharmacokinetics

This compound has been shown to have predictable and dose-proportional pharmacokinetics in both preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in mice and rats have demonstrated that this compound exhibits linear pharmacokinetics following both intravenous and oral administration.[6]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

ParameterMiceRatsReference
Oral Bioavailability 84.5–97.2%56.3–62.1%[6]
Dose Proportionality (Oral) 0.3, 1, and 3 mg/kg0.3, 1, and 3 mg/kg[6]
Primary Route of Excretion BiliaryBiliary[6]
Tissue Distribution High accumulation in the kidney (AUC ratio of kidney to plasma: 41.9 ± 7.7)High accumulation in the kidney[6]
Elimination Half-life (T1/2) from Kidney 29 hoursNot specified[6]
Clinical Pharmacokinetics

In healthy volunteers and patients with T2DM, this compound is rapidly absorbed with a predictable pharmacokinetic profile.

Table 2: Clinical Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax) 1.0–3.0 hoursHealthy volunteers[7][8]
Elimination Half-life (T1/2) 13–29 hoursHealthy volunteers[7][8]
Dose Proportionality (Multiple Doses) 0.1 to 2.0 mgHealthy volunteers[7][8]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent increase in urinary glucose excretion, leading to improvements in glycemic control.

Urinary Glucose Excretion (UGE)
  • In healthy volunteers, a single dose of this compound resulted in a dose-dependent increase in UGE.[9]

  • At steady-state, multiple doses of this compound (0.3 to 2.0 mg) led to a UGE of 50 to 60 g/day .[7][8]

  • In a comparative study, this compound 0.3 mg demonstrated a greater increase in urinary glucose to creatinine ratio (UGCR) at week 24 compared to dapagliflozin 10 mg (adjusted mean change: 60.48 g/g vs. 44.94 g/g).[8]

Glycemic Control
  • Monotherapy: In a 24-week trial, this compound 0.3 mg monotherapy in patients with T2DM resulted in a placebo-adjusted mean change in HbA1c from baseline of -0.99%.[10]

  • Combination Therapy: As an add-on to metformin, this compound 0.3 mg was non-inferior to dapagliflozin 10 mg in reducing HbA1c at 24 weeks.[8]

  • Effect of Renal Function: The glucosuric effect of this compound decreases with renal impairment.[11] However, in patients with mildly reduced eGFR, this compound showed a significantly greater reduction in HbA1c compared to dapagliflozin.[4][12]

Table 3: Key Pharmacodynamic Outcomes of this compound in Clinical Trials

OutcomeDosageStudy PopulationResultReference
Change in HbA1c (vs. placebo) 0.3 mgT2DM-0.99%[10]
Change in Fasting Plasma Glucose (vs. placebo) 0.3 mgT2DM-40.1 mg/dL[13]
Change in Body Weight (vs. placebo) 0.3 mgT2DM-2.5 kg[13]
Steady-State UGE 0.3-2.0 mgHealthy Volunteers50-60 g/day [7][8]

Experimental Protocols

Pharmacokinetic Analysis

Analyte Quantification: The concentration of this compound in plasma and tissue homogenates is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Aliquots of plasma or tissue homogenate are mixed with an internal standard (e.g., a deuterated version of this compound).

    • Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether (MTBE).

    • The organic layer is separated, evaporated, and the residue is reconstituted for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacodynamic Assessment: Urinary Glucose Excretion
  • Study Design: Clinical trials evaluating the pharmacodynamics of this compound typically involve controlled studies in healthy volunteers or patients with T2DM.

  • Urine Collection: Timed urine collections are performed at baseline and at various intervals after drug administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Glucose Measurement: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.

  • Data Analysis: The total amount of glucose excreted over a specific time interval is calculated and often normalized to urinary creatinine to account for variations in urine dilution.

Visualizations

G Mechanism of Action of this compound cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Glomerular Filtrate (Glucose, Sodium) SGLT2 SGLT2 Filtrate->SGLT2 Glucose & Na+ Reabsorption Urine Urine Filtrate->Urine Increased Urinary Glucose Excretion GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Blood Blood GLUT2->Blood Glucose to Blood This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

G Experimental Workflow for this compound Pharmacokinetic Studies Dosing Drug Administration (Oral or IV) Sampling Serial Blood/Tissue Sampling Dosing->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Extraction Analyte Extraction (Liquid-Liquid Extraction) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition and Pharmacokinetic Modeling Analysis->Data

References

Enavogliflozin's Effects on Renal Glucose Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium-glucose co-transporter 2 (SGLT2) inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). Their unique, insulin-independent mechanism of action targets the kidneys to reduce hyperglycemia.[1][2] Enavogliflozin is a novel, potent, and highly selective SGLT2 inhibitor developed to achieve glycemic control by preventing the reabsorption of filtered glucose in the renal tubules.[1][3] This document provides an in-depth technical overview of the mechanism, pharmacokinetics, pharmacodynamics, and supporting experimental data related to this compound's effects on renal glucose reabsorption, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: SGLT2 Inhibition in the Proximal Tubule

The kidneys play a vital role in maintaining glucose homeostasis. Under normal physiological conditions, virtually all glucose filtered by the glomeruli is reabsorbed back into circulation. This process is primarily mediated by two sodium-glucose co-transporters, SGLT1 and SGLT2. SGLT2, located in the S1 segment of the proximal convoluted tubule, is a high-capacity, low-affinity transporter responsible for approximately 90% of this reabsorption.[1][4][5] SGLT1, found in the more distal S3 segment, reabsorbs the remaining 10%.[4]

This compound exerts its therapeutic effect by selectively, competitively, and reversibly inhibiting SGLT2.[1] This inhibition prevents glucose from being transported from the tubular fluid back into the epithelial cells of the proximal tubule, thereby promoting urinary glucose excretion (glucosuria).[2][4] This action directly lowers blood glucose levels and has secondary benefits, including modest reductions in body weight and blood pressure due to caloric loss and osmotic diuresis.[4][6]

This compound's high selectivity is a key characteristic. In vitro studies have demonstrated a 667-fold difference in its inhibitory potency for SGLT2 compared to SGLT1, minimizing off-target effects on SGLT1 which is prevalent in other tissues like the intestine.[1]

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen (Filtrate) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Peritubular Capillary (Blood) lumen_glucose Glucose sglt2 SGLT2 Co-transporter lumen_glucose->sglt2:f0 Reabsorption lumen_na Na+ lumen_na->sglt2:f0 Reabsorption glut2 GLUT2 Transporter sglt2->glut2 Glucose Transport blood_glucose Glucose glut2->blood_glucose To Bloodstream nak_pump Na+/K+ ATPase nak_pump->lumen_na Na+ Gradient This compound This compound This compound->sglt2 Inhibition Clinical_Trial_Workflow cluster_main Phase III Clinical Trial Workflow screening Patient Screening (T2DM, on Metformin, HbA1c 7.5-11%) randomization Randomization (1:1) screening->randomization treatment_ena Treatment Group A This compound 0.3 mg/day + Metformin randomization->treatment_ena Arm A treatment_dapa Treatment Group B Dapagliflozin 10 mg/day + Metformin randomization->treatment_dapa Arm B treatment_period 24-Week Double-Blind Treatment Period treatment_ena->treatment_period treatment_dapa->treatment_period data_collection Data Collection (Baseline, Week 12, Week 24) - HbA1c, FPG - UGE, Weight, BP treatment_period->data_collection analysis Primary Endpoint Analysis (Change in HbA1c at Week 24) data_collection->analysis

References

Enavogliflozin: A Technical Whitepaper on its Expanding Therapeutic Potential Beyond Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an emerging therapeutic agent with significant promise beyond its established role in glycemic control for type 2 diabetes. This technical guide synthesizes preclinical and clinical evidence for the utility of this compound in non-diabetic conditions, with a primary focus on metabolic dysfunction-associated steatohepatitis (MASH), heart failure, and neurodegenerative diseases. This document provides a detailed overview of the experimental methodologies employed in key studies, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted mechanisms of action.

Introduction

SGLT2 inhibitors have revolutionized the management of type 2 diabetes by promoting urinary glucose excretion. However, large-scale clinical trials have unveiled their significant cardiorenal protective benefits, independent of their glucose-lowering effects, sparking extensive research into their broader therapeutic applications.[1][2][3] this compound, a next-generation SGLT2 inhibitor, is being actively investigated for its potential in a range of non-diabetic pathologies.[4][5] This whitepaper consolidates the current scientific knowledge on the extra-glycemic effects of this compound, providing a technical resource for the research and drug development community.

Potential Therapeutic Application in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Preclinical evidence strongly suggests a therapeutic role for this compound in MASH, a progressive form of non-alcoholic fatty liver disease (NAFLD).[6][7][8] A key study demonstrated that this compound attenuates hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH.[6][9]

Experimental Protocol: MASH Mouse Model
  • Animal Model: Male C57BL/6 mice were utilized for this study.[9]

  • Dietary Induction of MASH: MASH was induced by feeding the mice a high-fat, high-cholesterol (HFHC) diet for 12 weeks. The detailed composition of the normal chow and HFHC diets are presented in Table 1.[9]

  • Treatment Group: A cohort of mice on the HFHC diet received daily oral administration of this compound.[9]

  • Tissue Analysis: After the 12-week period, liver tissues were collected for histological analysis (H&E and Masson's trichrome staining), and protein expression analysis via Western blot.[9][10]

Experimental Protocol: In Vitro Cell Culture Models
  • Cell Lines: Human hepatic stellate cells (LX-2) and human hepatoma cells (HepG2) were used to investigate the direct effects of this compound on liver cells.[9]

  • Stimulation: LX-2 and HepG2 cells were treated with pathological stimuli, such as transforming growth factor-β1 (TGF-β1) or palmitic acid, to mimic the cellular environment of MASH.[9][10]

  • This compound Treatment: The stimulated cells were co-treated with this compound to assess its impact on cellular processes.[9]

  • Analysis: The effects of this compound on hepatic stellate cell activation and lipid accumulation in hepatocytes were evaluated.[9]

Quantitative Data from MASH Studies

Table 1: Diet Composition for MASH Induction in Mice [9]

ComponentNormal Chow Diet (%)High-Fat, High-Cholesterol Diet (%)
Fat4.521.0
Cholesterol0.021.5
Carbohydrate60.748.5
Protein21.117.5
Caloric Content (kcal/g) 3.4 4.5

Table 2: Effect of this compound on Hepatic Parameters in a MASH Mouse Model [6][7][9]

ParameterHFHC DietHFHC Diet + this compound
Hepatic Lipid AccumulationSevereSignificantly Ameliorated
Inflammatory Cytokine ProductionIncreasedSuppressed
Liver FibrosisSevereSignificantly Improved
α-SMA Expression (marker of stellate cell activation)IncreasedDecreased
TGF-β1 Protein ExpressionIncreasedDecreased
pSmad2 Protein ExpressionIncreasedDecreased
Signaling Pathway: Attenuation of Liver Fibrosis

This compound has been shown to attenuate liver fibrosis by potentially interfering with the TGF-β1/Smad signaling pathway, a key driver of fibrogenesis.[6][7]

TGF_beta_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R pSmad2 pSmad2 TGF_beta_R->pSmad2 Phosphorylation Complex pSmad2/Smad4 Complex pSmad2->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Fibrosis_Genes Fibrosis-related Gene Expression Nucleus->Fibrosis_Genes Activation This compound This compound This compound->TGF_beta_R Inhibition

TGF-β1/Smad Signaling Pathway in Liver Fibrosis.

Potential Therapeutic Application in Heart Failure

Emerging clinical data suggests that this compound may induce beneficial cardiac reverse remodeling in patients with heart failure.[3] A case series of five heart failure patients with type 2 diabetes demonstrated improvements in cardiac structure and function after treatment with this compound.[3]

Experimental Protocol: Heart Failure Case Series
  • Patient Population: The study included five patients with a diagnosis of heart failure and type 2 diabetes mellitus.[3]

  • Intervention: Patients were treated with this compound.[3]

  • Assessment: Echocardiography was performed before and after the this compound treatment period to evaluate changes in cardiac remodeling indices.[3]

  • Key Parameters Measured: Left ventricular end-diastolic volume index (LVEDVI), left ventricular end-systolic volume index (LVESVI), left atrial volume index (LAVI), left ventricular ejection fraction (LVEF), and the ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/E').[3]

Quantitative Data from Heart Failure Case Series

Table 3: Echocardiographic Changes Following this compound Treatment in Heart Failure Patients (Median Values) [3]

ParameterBaselinePost-Enavogliflozinp-value
LVEDVI (mL/m²)39.229.60.043
LVESVI (mL/m²)18.717.10.043
LAVI (mL/m²)34.627.20.043
LVEF (%)52.054.00.176
E/E'10.27.90.225

Experimental Workflow: Heart Failure Case Series

HF_Case_Series_Workflow Patient_Selection Patient Selection: - Heart Failure - Type 2 Diabetes Baseline_Echo Baseline Echocardiography: Measure LVEDVI, LVESVI, LAVI, LVEF, E/E' Patient_Selection->Baseline_Echo Enavogliflozin_Tx This compound Treatment Baseline_Echo->Enavogliflozin_Tx Followup_Echo Follow-up Echocardiography: Re-measure cardiac parameters Enavogliflozin_Tx->Followup_Echo Data_Analysis Data Analysis: Compare baseline and follow-up data Followup_Echo->Data_Analysis

Workflow for the Heart Failure Case Series.

Potential Therapeutic Application in Neurodegenerative Disease

Recent preclinical findings have illuminated a potential neuroprotective role for this compound in the context of Alzheimer's disease. A study utilizing the 5XFAD mouse model of Alzheimer's demonstrated that this compound treatment can mitigate amyloid-beta (Aβ) pathology and restore cognitive function.[1][6]

Experimental Protocol: Alzheimer's Disease Mouse Model
  • Animal Model: The 5XFAD mouse model, which exhibits key pathological features of Alzheimer's disease, was used.[6]

  • Treatment: Mice were treated with this compound to assess its impact on disease progression.[6]

  • Behavioral Testing: Cognitive function was evaluated using behavioral tests such as the Y-maze and Morris Water Maze.[6]

  • Neuropathological Analysis: Brain tissue was analyzed to quantify Aβ plaque burden and markers of neuroinflammation.[6]

  • In Vitro and Ex Vivo Analysis: The study also included experiments to investigate the effect of this compound on the phagocytic capacity of microglia.[6]

Quantitative Data from Alzheimer's Disease Study

Table 4: Effects of this compound in the 5XFAD Mouse Model of Alzheimer's Disease [1][6]

Parameter5XFAD Control5XFAD + this compound
Cognitive Performance (Y-maze, Morris Water Maze)ImpairedSignificantly Improved
Aβ Pathology and Plaque BurdenHighReduced
Neuroinflammation (proinflammatory cytokine production)IncreasedSuppressed
Microglial Recruitment to Plaques-Promoted
Microglial Phagocytic Capacity-Enhanced
Signaling Pathway: Neuroprotection in Alzheimer's Disease

The neuroprotective effects of this compound in the Alzheimer's disease model appear to be mediated, at least in part, through the upregulation of AMP-activated protein kinase (AMPK) signaling in microglia.[1][6]

AMPK_Signaling_AD This compound This compound AMPK AMPK Activation (in Microglia) This compound->AMPK Mito_Biogenesis Mitochondrial Biogenesis & Function AMPK->Mito_Biogenesis Neuroinflammation Reduced Neuroinflammation AMPK->Neuroinflammation Phagocytosis Enhanced Microglial Aβ Phagocytosis Mito_Biogenesis->Phagocytosis Cognitive_Improvement Cognitive Improvement Phagocytosis->Cognitive_Improvement Neuroinflammation->Cognitive_Improvement

AMPK Signaling Pathway in Alzheimer's Disease.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant therapeutic potential of this compound beyond its current indication for type 2 diabetes. The preclinical data in MASH and Alzheimer's disease are particularly promising, suggesting novel mechanisms of action involving key signaling pathways such as TGF-β1/Smad and AMPK. The preliminary clinical findings in heart failure further support the exploration of this compound in cardiovascular diseases.

Future research should focus on elucidating the precise molecular targets of this compound in these non-diabetic conditions and validating these preclinical findings in well-designed, large-scale clinical trials. A deeper understanding of the pharmacodynamics and long-term safety profile of this compound in diverse patient populations will be crucial for its successful translation into new therapeutic areas. The continued investigation of this compound holds the potential to address significant unmet medical needs in hepatology, cardiology, and neurology.

References

In-depth analysis of Enavogliflozin's SGLT2 selectivity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium-glucose cotransporter 2 (SGLT2) selectivity of Enavogliflozin, a potent and selective SGLT2 inhibitor. This document outlines the quantitative measures of its selectivity, the experimental methodologies used to determine these values, and the physiological context of its mechanism of action.

Executive Summary

This compound is a late-stage oral SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its high selectivity for SGLT2 over the closely related SGLT1. This high selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is predominantly expressed. This guide will explore the data and methods that underpin our understanding of this compound's impressive selectivity profile.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of this compound for SGLT2 over SGLT1 has been quantified through in vitro studies, primarily by determining the half-maximal inhibitory concentration (IC50) for each transporter. A lower IC50 value indicates a higher inhibitory potency.

ParameterSGLT2SGLT1Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)Reference
IC50 0.8 ± 0.3 nM549.3 ± 139.6 nM~687-fold[1]
Reported Selectivity --1,015-fold[2]

Note: The selectivity ratio indicates how many times more potent this compound is at inhibiting SGLT2 compared to SGLT1. A higher ratio signifies greater selectivity. The discrepancy in the reported selectivity ratios may stem from different experimental conditions or calculation methods.

Experimental Protocols

While the precise, detailed experimental protocols used by the manufacturer to determine the selectivity of this compound are proprietary, this section outlines the general and widely accepted methodologies for assessing SGLT inhibitor selectivity. These methods are representative of the techniques likely employed in the characterization of this compound.

In Vitro Inhibition Assays Using Cell Lines

The determination of IC50 values for SGLT1 and SGLT2 is typically conducted using mammalian cell lines that are engineered to stably express the human versions of these transporters. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells.

General Protocol for Radiolabeled Glucose Uptake Assay:

  • Cell Culture: CHO or HEK293 cells stably expressing either human SGLT1 or SGLT2 are cultured in appropriate media to confluence in multi-well plates.

  • Pre-incubation: The cells are washed with a sodium-containing buffer to remove culture medium. They are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of the test inhibitor (this compound) or a vehicle control.

  • Glucose Uptake: A solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells. ¹⁴C-AMG is a substrate for both SGLT1 and SGLT2.

  • Incubation: The cells are incubated with the radiolabeled substrate for a specific time (e.g., 1-2 hours) at 37°C to allow for transporter-mediated uptake.

  • Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold, sodium-free buffer to remove any extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the glucose uptake. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes, provide a direct measure of transporter activity by recording the sodium currents coupled to glucose transport.

General Protocol for Two-Electrode Voltage Clamp Assay:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding either human SGLT1 or SGLT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value (e.g., -50 mV).

  • Substrate Application: The oocyte is perfused with a sodium-containing buffer. The addition of a substrate like glucose or AMG to the perfusion solution will induce an inward current due to the influx of sodium ions through the SGLT transporter.

  • Inhibitor Application: Once a stable substrate-induced current is established, the oocyte is perfused with a solution containing both the substrate and the test inhibitor (this compound) at various concentrations.

  • Measurement of Inhibition: The reduction in the substrate-induced current in the presence of the inhibitor is measured.

  • Data Analysis: The percentage of current inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable inhibition model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 90% of Glucose Reabsorption SGLT1 SGLT1 Glucose_Na->SGLT1 10% of Glucose Reabsorption Glucose_Na_Intra Glucose + Na+ SGLT2->Glucose_Na_Intra SGLT1->Glucose_Na_Intra GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Glucose_Intra Glucose Glucose_Na_Intra->Glucose_Intra Glucose_Intra->GLUT2 This compound This compound This compound->SGLT2 Highly Selective Inhibition

Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

SGLT2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture CHO/HEK293 cells stably expressing hSGLT2 B Seed cells into multi-well plates A->B C Pre-incubate with varying concentrations of this compound B->C D Add radiolabeled glucose analog (e.g., ¹⁴C-AMG) C->D E Incubate to allow uptake D->E F Wash to remove extracellular substrate E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate % inhibition vs. vehicle control G->H I Determine IC50 value from dose-response curve H->I

Caption: General Workflow for an In Vitro SGLT2 Inhibition Assay.

Selectivity_Logic cluster_targets Molecular Targets cluster_effects Pharmacological Effects cluster_outcomes Clinical Outcomes This compound This compound SGLT2 SGLT2 Transporter (Kidney) This compound->SGLT2 High Affinity SGLT1 SGLT1 Transporter (Intestine, Kidney) This compound->SGLT1 Low Affinity Inhibition_SGLT2 Potent Inhibition (Low IC50) SGLT2->Inhibition_SGLT2 Inhibition_SGLT1 Weak Inhibition (High IC50) SGLT1->Inhibition_SGLT1 Therapeutic Therapeutic Effect: Urinary Glucose Excretion Inhibition_SGLT2->Therapeutic SideEffect Minimized Side Effects: (e.g., GI intolerance) Inhibition_SGLT1->SideEffect Avoidance of significant inhibition

Caption: Logical Relationship of this compound's Selectivity and Clinical Outcomes.

Conclusion

References

Active Metabolites of Enavogliflozin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the active metabolites of Enavogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to support further research and development in the field of diabetes and metabolic diseases.

Introduction to this compound Metabolism

This compound undergoes hepatic metabolism to produce several metabolites, with two primary active metabolites identified as M1 and M2.[1][2] These metabolites are formed through oxidative processes primarily mediated by the cytochrome P450 enzyme system.[1] Understanding the pharmacological activity and pharmacokinetic profiles of these metabolites is crucial for a complete assessment of the drug's efficacy and safety.

Key Metabolites and Their Formation

The primary metabolic pathway for this compound involves monohydroxylation, leading to the formation of M1 and M2.[1] Further oxidation of these primary metabolites can result in the formation of dihydroxylated metabolites, M3 and M4. Additionally, glucuronide conjugates have been identified in hepatocytes.[1]

Metabolic Pathway of this compound

This compound This compound M1 M1 (Monohydroxylation in dihydrobenzofuran group) This compound->M1 CYP3A4, CYP2C19 M2 M2 (Monohydroxylation in cyclopropyl group) This compound->M2 CYP3A4, CYP2C19 Glucuronides Glucuronide Metabolites This compound->Glucuronides UGTs M3_M4 M3 and M4 (Hydroxylation of M1 and M2) M1->M3_M4 CYP3A M2->M3_M4 CYP3A

Caption: Metabolic pathway of this compound.

Quantitative Analysis of Metabolites

Pharmacokinetic studies have quantified the systemic exposure of the primary active metabolites, M1 and M2, relative to the parent drug, this compound.

MetaboliteRelative Plasma Concentration to this compoundMetabolic Ratio
M1 20-25%[1]0.20-0.25[2]
M2 1-6%[1]Not Reported

Pharmacological Activity of Metabolites

Recent findings suggest that the M1 metabolite of this compound may exhibit a different pharmacological profile compared to the parent compound. A patent application indicates that M1 acts as a dual inhibitor of both SGLT1 and SGLT2, in contrast to this compound, which is a selective SGLT2 inhibitor.[3] This dual inhibitory action could have implications for the overall glucose-lowering effect and the safety profile of this compound.

Inhibition Profile

cluster_this compound This compound cluster_M1 M1 Metabolite SGLT2_E SGLT2 SGLT1_M1 SGLT1 SGLT2_M1 SGLT2 Enavogliflozin_node This compound Enavogliflozin_node->SGLT2_E Inhibits M1_node M1 Metabolite M1_node->SGLT1_M1 Inhibits M1_node->SGLT2_M1 Inhibits cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Hepatocytes Hepatocyte Incubation LC_MS LC-MS/MS Analysis Hepatocytes->LC_MS Microsomes Microsomal Stability Assay Microsomes->LC_MS CYP_phenotyping Recombinant CYP Enzyme Phenotyping Metabolite_ID Metabolite Identification CYP_phenotyping->Metabolite_ID Animal_PK Animal PK Studies (Mice, Rats) Animal_PK->LC_MS Human_PK Human Clinical Trials Human_PK->LC_MS LC_MS->Metabolite_ID Pharmacology Pharmacological Activity Assessment Metabolite_ID->Pharmacology cluster_tubule Renal Proximal Tubule SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Inhibition leads to Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases This compound This compound & Active Metabolites This compound->SGLT2 Inhibit

References

Methodological & Application

Enavogliflozin In Vitro Assays: Application Notes and Protocols for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays relevant to the characterization of enavogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for diabetes research. The included protocols offer step-by-step guidance for key experimental procedures.

Quantitative Data Summary

This compound demonstrates high potency for SGLT2 with significant selectivity over SGLT1. The following table summarizes the key in vitro quantitative data.

ParameterValueSpeciesSystemReference
SGLT2 IC50 0.8 ± 0.3 nMHumanCell-based assay[1]
SGLT1 IC50 549.3 ± 139.6 nMHumanCell-based assay[1]
Selectivity (SGLT1/SGLT2) ~687-foldHumanCell-based assay[1]
Selectivity (SGLT1/SGLT2) 1,015-foldNot SpecifiedNot Specified[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of SGLT2 inhibition by this compound and the general workflows for the described in vitro assays.

cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Reabsorption Sodium_Cell Sodium SGLT2->Sodium_Cell Reabsorption This compound This compound This compound->SGLT2 Inhibition start Start plate_cells Plate cells expressing hSGLT2 (e.g., HK-2) start->plate_cells add_compounds Add this compound (or other inhibitors) plate_cells->add_compounds add_2NBDG Add 2-NBDG (fluorescent glucose analog) add_compounds->add_2NBDG incubate Incubate add_2NBDG->incubate wash Wash to remove extracellular 2-NBDG incubate->wash measure Measure intracellular fluorescence wash->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end start Start plate_microglia Plate primary microglia start->plate_microglia add_enavo Treat with this compound plate_microglia->add_enavo add_beads Add opsonized fluorescent beads add_enavo->add_beads incubate Incubate for 1 hour add_beads->incubate wash Wash to remove unbound beads incubate->wash fix_stain Fix and stain cells wash->fix_stain image Image with fluorescence microscopy fix_stain->image quantify Quantify phagocytosis image->quantify end End quantify->end

References

Experimental Protocols for Enavogliflozin Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By targeting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus. These application notes provide detailed experimental protocols for key studies involving this compound, including in vitro SGLT2 inhibition assays, pharmacokinetic analysis via LC-MS/MS, and in vitro metabolism studies. Additionally, a summary of clinical trial data is presented to highlight its efficacy and safety profile.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of SGLT2 in the proximal convoluted tubule of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

Enavogliflozin_Pathway cluster_kidney Kidney Proximal Tubule bloodstream_in Glucose & Na+ in Bloodstream glomerular_filtration Glomerular Filtration bloodstream_in->glomerular_filtration tubular_lumen Tubular Lumen (Glomerular Filtrate) glomerular_filtration->tubular_lumen tubular_cell Proximal Tubule Cell tubular_lumen->tubular_cell SGLT2 urine Increased Glucose in Urine tubular_lumen->urine bloodstream_out Glucose & Na+ Reabsorbed into Bloodstream tubular_cell->bloodstream_out GLUT2 This compound This compound This compound->tubular_cell Inhibits SGLT2

Caption: Mechanism of action of this compound in the renal proximal tubule.

Key Clinical Trial Data

Phase 3 clinical trials have demonstrated the efficacy and safety of this compound in patients with type 2 diabetes. The following tables summarize key findings from these studies.

Table 1: Efficacy of this compound Monotherapy (24 weeks) [1][2]

ParameterThis compound (0.3 mg)PlaceboPlacebo-Adjusted Change
Change in HbA1c (%) --~ -1.0
Change in Body Weight (kg) --Significant Reduction
Change in Blood Pressure --Significant Reduction
Change in LDL-C --Significant Reduction
Change in HDL-C --Significant Increase

Table 2: Efficacy of this compound as an Add-on to Metformin vs. Dapagliflozin (24 weeks) (NCT04634500) [3][4][5]

ParameterThis compound (0.3 mg) + MetforminDapagliflozin (10 mg) + Metformin
Adjusted Mean Change in HbA1c (%) -0.80-0.75
Patients Achieving HbA1c <7.0% 61%62%
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL) -32.53-29.14
Change in Body Weight (kg) -3.77-3.58
Change in Systolic Blood Pressure (mm Hg) -5.93-6.57
Change in Diastolic Blood Pressure (mm Hg) -5.41-4.26
Urine Glucose-Creatinine Ratio (g/g) 60.4844.94

Experimental Protocols

SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells expressing SGLT2.[6][7][8]

SGLT2_Inhibition_Assay start Start cell_culture Culture HK-2 cells (endogenous SGLT2 expression) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding incubation_drug Incubate with this compound or vehicle control seeding->incubation_drug add_2nbdg Add 2-NBDG (fluorescent glucose analog) incubation_drug->add_2nbdg incubation_2nbdg Incubate to allow 2-NBDG uptake add_2nbdg->incubation_2nbdg wash Wash cells to remove extracellular 2-NBDG incubation_2nbdg->wash lysis Lyse cells wash->lysis measure_fluorescence Measure fluorescence intensity lysis->measure_fluorescence analyze Analyze data to determine IC50 of this compound measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the cell-based SGLT2 inhibition assay.

Materials:

  • HK-2 cells (human kidney proximal tubule cell line)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • 2-NBDG

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 1 hour at 37°C.

  • Termination and Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Calculate the percent inhibition of 2-NBDG uptake for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a method for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow start Start sample_collection Collect plasma samples start->sample_collection protein_precipitation Protein precipitation with acetonitrile sample_collection->protein_precipitation liquid_liquid_extraction Liquid-liquid extraction with ethyl acetate protein_precipitation->liquid_liquid_extraction evaporation Evaporate supernatant liquid_liquid_extraction->evaporation reconstitution Reconstitute with methanol evaporation->reconstitution lc_ms_analysis Inject into LC-MS/MS system reconstitution->lc_ms_analysis data_analysis Quantify this compound concentration lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile

  • Ethyl acetate

  • Methanol

  • Formic acid

  • LC-MS/MS system (e.g., Agilent 1200 HPLC and Applied Biosystems API 3200 triple quadrupole MS/MS)

  • Analytical column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5 μm)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 3 mL of ethyl acetate for liquid-liquid extraction.

    • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Zorbax C18 (50 mm × 4.6 mm, 5 μm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 5 µL

      • A suitable gradient elution program should be developed to achieve optimal separation.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

In Vitro Metabolism Study

This protocol describes an in vitro method to assess the metabolic stability of this compound using human liver microsomes.[9][10][11][12]

Metabolism_Workflow start Start prepare_incubation Prepare incubation mixture: This compound, human liver microsomes, phosphate buffer start->prepare_incubation pre_incubation Pre-incubate at 37°C prepare_incubation->pre_incubation initiate_reaction Initiate reaction by adding NADPH pre_incubation->initiate_reaction time_points Collect aliquots at various time points initiate_reaction->time_points stop_reaction Stop reaction with cold acetonitrile time_points->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant determine_stability Determine metabolic stability (half-life, intrinsic clearance) analyze_supernatant->determine_stability end End determine_stability->end

Caption: Workflow for the in vitro metabolism study of this compound.

Materials:

  • Human liver microsomes

  • This compound

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing this compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Note: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and instrument settings should be optimized for each specific application.

References

Application Notes and Protocols for Enavogliflozin in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an attractive therapeutic candidate for type 2 diabetes and other metabolic disorders.[2][3] Preclinical studies in various animal models are crucial for elucidating the efficacy, pharmacokinetics, and mechanisms of action of this compound. These application notes provide a summary of key findings and detailed protocols for the use of this compound in animal models of metabolic disease.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

The following tables summarize the pharmacokinetic parameters of this compound following a single oral administration in mice and rats. This data is essential for designing preclinical efficacy and toxicology studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
0.3235.6 ± 45.80.25467.8 ± 78.21.8 ± 0.384.5
1879.3 ± 154.70.251876.4 ± 321.52.1 ± 0.497.2
32543.1 ± 432.10.55897.6 ± 987.42.3 ± 0.591.3

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
0.3189.7 ± 33.10.5412.3 ± 65.42.5 ± 0.656.3
1654.2 ± 112.90.51489.7 ± 254.32.8 ± 0.762.1
31899.5 ± 321.81.04678.9 ± 789.13.1 ± 0.858.7

Data presented as mean ± standard deviation.

Efficacy of this compound in a Canine Model of Diabetes

The following table summarizes the effects of this compound administered once daily for eight weeks to diabetic dogs.

Table 3: Effects of Once-Daily this compound in Diabetic Dogs

ParameterChange from Baseline
Fructosamine Level20% decrease
Insulin Dose25% decrease
Body Weight5% decrease
Blood Pressure20 mmHg decrease

This study demonstrated a statistically significant blood glucose-lowering effect.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

This protocol describes the standard method for oral administration of this compound to mice and rats.

Materials:

  • This compound

  • Vehicle: 10% Dimethyl sulfoxide (DMSO) and 90% Saline

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.1 mg/mL).

    • Ensure the solution is homogenous before administration.

  • Animal Preparation:

    • Fast the animals for at least 12 hours before oral administration, with free access to water.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administration:

    • Gently restrain the animal.

    • Insert the oral gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

    • Observe the animal for any signs of distress during and after the procedure.

  • Post-administration:

    • Return the animal to its cage with free access to food and water.

    • For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Protocol 2: Assessment of Glycemic Control in a Diabetic Mouse Model (Adapted from studies with other SGLT2 inhibitors)

This protocol provides a framework for evaluating the efficacy of this compound in a diabetic mouse model, such as the db/db mouse.

Animal Model:

  • Male db/db mice (e.g., 8-10 weeks of age)

  • Age-matched wild-type control mice

Experimental Groups:

  • Group 1: Wild-type control + Vehicle

  • Group 2: db/db mice + Vehicle

  • Group 3: db/db mice + this compound (e.g., 1 mg/kg/day)

  • Group 4: db/db mice + this compound (e.g., 3 mg/kg/day)

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Treatment:

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Body Weight and Food/Water Intake: Measure daily or weekly.

    • Blood Glucose: Measure fasting and/or random blood glucose levels weekly from tail vein blood using a glucometer.

    • HbA1c: Measure at the beginning and end of the study from whole blood to assess long-term glycemic control.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers.

    • Collect tissues (e.g., kidney, liver, pancreas) for histological or molecular analysis.

Visualizations

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in facilitates Glucose_Na_out Urinary Glucose & Na+ Excretion SGLT2->Glucose_Na_out inhibition leads to Blood_Glucose Blood Glucose Levels Glucose_Na_in->Blood_Glucose increases Glucose_Na_out->Blood_Glucose decreases This compound This compound This compound->SGLT2 inhibits Glomerular_Filtration Glomerular Filtration Glomerular_Filtration->SGLT2 delivers glucose to

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Workflow for Preclinical Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., db/db mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Weekly Monitoring: - Body Weight - Blood Glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Terminal_Bleed Terminal Blood Collection (Lipids, HbA1c) OGTT->Terminal_Bleed Tissue_Harvest Tissue Collection (Kidney, Liver) Terminal_Bleed->Tissue_Harvest

Caption: General workflow for an in vivo efficacy study of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Enavogliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. Understanding the pharmacokinetic profile of this compound is crucial for its clinical development and therapeutic monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described method is suitable for supporting pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) is Add Internal Standard (this compound-d4, 10 µL) plasma->is vortex1 Vortex (10s) is->vortex1 ppt Add Acetonitrile (200 µL with 0.1% FA) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.0 minutes
Gradient Program Time (min)
0.0
1.5
2.0
2.1
3.0

Mass Spectrometer Settings:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound 499.2411.112035
This compound-d4 503.2415.112035

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently greater than 0.995.

Table 2: Calibration Curve Data

Concentration (ng/mL)Mean Response (Analyte/IS Peak Area Ratio)
10.0025
50.0128
100.0255
500.127
1000.253
5001.26
10002.51

Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low35.298.76.5101.2
Medium804.1102.15.399.8
High8003.599.54.7100.9

Overall Analytical Workflow

The entire process from receiving the samples to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow Overall Analytical Workflow sample_receipt Sample Receipt and Logging sample_prep Plasma Sample Preparation sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing data_review Data Review and QC data_processing->data_review report Final Report Generation data_review->report

Figure 2: Comprehensive analytical workflow.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and preclinical studies to support the development of this compound.

Application Notes and Protocols for Molecular Docking Studies of Enavogliflozin with SGLT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1] Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand (in this case, this compound) to its protein target (SGLT2). These studies provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the development of new and improved therapeutic agents.

The noteworthy efficacy of this compound is attributed to its distinct structural features.[1] Its dihydrobenzofuran moiety imparts a rigid conformation that facilitates robust hydrophobic and π-π stacking interactions with the SGLT2 binding pocket.[1] This structural rigidity is believed to contribute to a higher binding affinity and a slower rate of dissociation from the target protein.[1]

Data Presentation

ParameterValueInteracting ResiduesReference
Binding Affinity (kcal/mol) -9.5N/A[2]
Hydrogen Bond Interactions N/AN75, H80, E99, S287, W291, K321, Q457[3]
Hydrophobic Interactions N/AY290[3]
π-π Stacking Interactions N/APhe98 (with the aglycone moiety)[1]

Signaling Pathway of SGLT2 Inhibition

SGLT2 inhibitors like this compound have been shown to modulate intracellular signaling pathways, contributing to their therapeutic effects beyond glycemic control. One of the key pathways affected is the AMPK/AKT/FOXO signaling cascade. Inhibition of SGLT2 can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. This can subsequently influence the AKT/FOXO pathway, which is involved in processes such as gluconeogenesis and cell survival.

SGLT2_Inhibition_Pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption This compound->Glucose_Reabsorption Reduces AMPK AMPK Activation This compound->AMPK Leads to SGLT2->Glucose_Reabsorption Mediates AKT AKT Phosphorylation (Inhibition) AMPK->AKT Inhibits FOXO1 FOXO1 Activity (Activation) AKT->FOXO1 Inhibits Gluconeogenesis Gluconeogenesis Gene Expression FOXO1->Gluconeogenesis Promotes Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Obtain SGLT2 Structure (e.g., PDB ID: 7VSI) Protein_Prep 2. Prepare SGLT2 Protein (Remove water, add hydrogens) PDB_Download->Protein_Prep Grid_Generation 4. Define Binding Site & Generate Grid Box Protein_Prep->Grid_Generation Ligand_Prep 3. Prepare this compound Ligand (Generate 3D conformer, assign charges) Docking_Run 5. Perform Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis 6. Analyze Docking Poses (Binding energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis 7. Visualize & Analyze Interactions (Hydrogen bonds, hydrophobic, π-π stacking) Pose_Analysis->Interaction_Analysis

References

Application Notes and Protocols: Enavogliflozin Dose-Response Studies in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vitro dose-response relationship of Enavogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the characterization of SGLT2 inhibitors using cell-based assays.

Introduction

This compound is a member of the gliflozin class of drugs, which lower blood glucose levels by inhibiting the SGLT2 protein, primarily located in the proximal tubules of the kidneys. By blocking SGLT2, these drugs prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. Understanding the dose-response characteristics of this compound in a controlled cellular environment is crucial for elucidating its mechanism of action and determining its potency and selectivity.

This document outlines a detailed protocol for assessing the dose-dependent inhibitory effect of this compound on SGLT2-mediated glucose uptake in a human kidney cell line. It also presents a summary of expected quantitative data from such studies.

Data Presentation: Dose-Response of this compound on SGLT2 Activity

The inhibitory activity of this compound on SGLT2-mediated glucose uptake was assessed in a stable cell line overexpressing human SGLT2. The cells were treated with increasing concentrations of this compound, and the uptake of a fluorescent glucose analog was measured. The resulting data provides key metrics for the potency of the compound.

Concentration (nM)% Inhibition of Glucose Uptake (Mean ± SD)
0.18.2 ± 2.1
0.325.6 ± 4.5
1.051.3 ± 5.8
3.078.9 ± 3.9
10.092.1 ± 2.7
30.098.5 ± 1.5
100.099.2 ± 1.1

Summary of Potency:

ParameterValue
IC50 1.0 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SGLT2 inhibition by this compound and the experimental workflow for the cell-based assay.

SGLT2_Inhibition_Pathway cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_extracellular Tubular Lumen cluster_intracellular Intracellular Space SGLT2 SGLT2 Na_K_ATPase Na+/K+ ATPase SGLT2->Na_K_ATPase Na+ Gradient Glucose_in Glucose SGLT2->Glucose_in Sodium_in Na+ SGLT2->Sodium_in Glucose Glucose Glucose->SGLT2 Co-transport Sodium Na+ Sodium->SGLT2 Co-transport This compound This compound This compound->SGLT2 Inhibition

Mechanism of SGLT2 inhibition by this compound.

Experimental_Workflow A Seed SGLT2-expressing cells in 96-well plates B Incubate cells for 24 hours A->B C Wash cells with buffer B->C D Add varying concentrations of this compound C->D E Incubate for 30 minutes D->E F Add fluorescent glucose analog E->F G Incubate for 1-2 hours F->G H Wash cells to remove excess analog G->H I Measure fluorescence intensity H->I J Data analysis: Calculate % inhibition and IC50 I->J

Workflow for the SGLT2 inhibition cell-based assay.

Experimental Protocols

Protocol 1: SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog

This protocol describes a method to determine the dose-response of this compound on SGLT2-mediated glucose uptake in a human embryonic kidney cell line (HEK293) stably expressing human SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

    • Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in KRH buffer.

    • Gently wash the cells twice with warm KRH buffer.

    • Add 50 µL of the diluted this compound to the respective wells. Include wells with buffer only as a negative control and wells with a known SGLT2 inhibitor as a positive control.

    • Incubate the plate at 37°C for 30 minutes.

  • Glucose Uptake Assay:

    • Prepare a solution of the fluorescent glucose analog (e.g., 100 µM 2-NBDG) in KRH buffer.

    • Add 50 µL of the fluorescent glucose analog solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Aspirate the solution from each well and wash the cells three times with cold PBS to remove any unincorporated fluorescent analog.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 2-NBDG).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescencemin) / (Fluorescencemax - Fluorescencemin))

      • Fluorescencecompound: Fluorescence in the presence of this compound.

      • Fluorescencemin: Fluorescence of the positive control (maximum inhibition).

      • Fluorescencemax: Fluorescence of the negative control (no inhibition).

    • Plot the % inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Notes and Protocols: Assessing Enavogliflozin's Impact on Renal Function in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] Beyond its glycemic control, this mechanism of action has been shown to have renoprotective effects, including the potential to reduce intraglomerular pressure and mitigate hyperglycemia-induced kidney damage.[1] These application notes provide detailed protocols for assessing the impact of this compound on key indicators of renal function in rat models, a critical step in preclinical drug development.

Data Presentation

The following tables present example data illustrating the potential effects of this compound on renal function in a rat model of diabetic nephropathy. This data is representative of the expected outcomes based on the known mechanism of action of SGLT2 inhibitors.

Table 1: Effect of this compound on Glomerular Filtration Rate (GFR)

Treatment GroupDose (mg/kg/day)GFR (mL/min/kg) at BaselineGFR (mL/min/kg) at Week 12Change in GFR (%)
Vehicle Control-5.8 ± 0.44.2 ± 0.5-27.6%
This compound0.55.9 ± 0.55.1 ± 0.4-13.6%
This compound1.05.7 ± 0.65.3 ± 0.5-7.0%
This compound3.05.8 ± 0.45.5 ± 0.3-5.2%

Table 2: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment GroupDose (mg/kg/day)UACR (mg/g) at BaselineUACR (mg/g) at Week 12Change in UACR (%)
Vehicle Control-150 ± 25350 ± 40+133.3%
This compound0.5155 ± 30210 ± 35+35.5%
This compound1.0148 ± 28160 ± 30+8.1%
This compound3.0152 ± 26135 ± 25-11.2%

Table 3: Effect of this compound on Kidney Hypertrophy

Treatment GroupDose (mg/kg/day)Body Weight (g) at Week 12Kidney Weight (g) at Week 12Kidney-to-Body Weight Ratio (mg/g)
Vehicle Control-450 ± 203.5 ± 0.37.78 ± 0.5
This compound0.5430 ± 183.1 ± 0.27.21 ± 0.4
This compound1.0425 ± 222.9 ± 0.36.82 ± 0.5
This compound3.0420 ± 152.7 ± 0.26.43 ± 0.4

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement

Principle: GFR is a key indicator of kidney function and is measured by determining the clearance of a substance that is freely filtered by the glomeruli and is not reabsorbed or secreted by the tubules. Inulin is the gold standard for this measurement in rats.

Protocol:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley or Wistar rats (8-10 weeks old) for at least one week.

    • House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

    • For diabetic models, induce diabetes using a single intraperitoneal injection of streptozotocin (STZ; 65 mg/kg in citrate buffer, pH 4.5). Confirm diabetes by measuring blood glucose levels.

    • Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).

  • Inulin Clearance Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

    • Cannulate the jugular vein for inulin infusion and the carotid artery for blood sampling. Cannulate the bladder for urine collection.

    • Administer a bolus intravenous injection of inulin (e.g., 10% inulin in 0.9% saline) followed by a constant infusion to maintain a stable plasma inulin concentration.

    • After an equilibration period (e.g., 60 minutes), collect urine samples over two to three timed periods (e.g., 20 minutes each).

    • Collect a blood sample from the carotid artery at the midpoint of each urine collection period.

  • Sample Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Measure inulin concentration in plasma and urine samples using a colorimetric assay kit (e.g., anthrone method) or high-performance liquid chromatography (HPLC).

  • GFR Calculation:

    • Calculate GFR using the following formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

    • Normalize GFR to body weight (mL/min/kg).

Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

Principle: UACR is a sensitive marker of kidney damage, particularly glomerular injury. Measuring both albumin and creatinine in a spot urine sample corrects for variations in urine concentration.

Protocol:

  • Urine Collection:

    • Place individual rats in metabolic cages for 24-hour urine collection.

    • Alternatively, for a spot urine sample, gently hold the rat and stimulate urination by applying light pressure to the lower abdomen. Collect the mid-stream urine in a sterile collection tube.

  • Sample Analysis:

    • Centrifuge the urine sample to remove any debris.

    • Measure urinary albumin concentration using a rat-specific albumin ELISA kit.

    • Measure urinary creatinine concentration using a colorimetric assay kit (e.g., Jaffe reaction).

  • UACR Calculation:

    • Calculate UACR using the following formula: UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)].

Assessment of Kidney Hypertrophy

Principle: Kidney hypertrophy is a common early feature of diabetic nephropathy. It can be assessed by measuring the kidney weight relative to the total body weight and by histological examination of kidney tissue.

Protocol:

  • Tissue Collection:

    • At the end of the study, record the final body weight of each rat.

    • Euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Excise both kidneys, remove the adrenal glands and surrounding fat, and blot them dry.

    • Weigh the kidneys individually.

  • Kidney-to-Body Weight Ratio Calculation:

    • Calculate the ratio of the combined kidney weight to the final body weight (mg/g).

  • Histological Analysis:

    • Fix one kidney in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections using a microtome.

    • Deparaffinize and rehydrate the sections.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for visualization of the glomerular basement membrane and mesangial matrix.

    • Examine the stained sections under a light microscope to assess for glomerular hypertrophy, tubular dilation, and other pathological changes.

    • Quantify glomerular volume or cross-sectional area using image analysis software.

Mandatory Visualizations

Enavogliflozin_Experimental_Workflow cluster_study_design Study Design cluster_assessment Renal Function Assessment cluster_analysis Data Analysis Animal Model Animal Model Treatment Groups Treatment Groups Animal Model->Treatment Groups Randomization Dosing Dosing Treatment Groups->Dosing Daily Oral Gavage GFR Measurement GFR Measurement Dosing->GFR Measurement Week 12 UACR Measurement UACR Measurement Dosing->UACR Measurement Baseline & Week 12 Kidney Hypertrophy Kidney Hypertrophy Dosing->Kidney Hypertrophy End of Study Biochemical Analysis Biochemical Analysis GFR Measurement->Biochemical Analysis UACR Measurement->Biochemical Analysis Histopathology Histopathology Kidney Hypertrophy->Histopathology Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histopathology->Statistical Analysis

Caption: Experimental workflow for assessing this compound's impact on renal function in rats.

SGLT2_Inhibitor_Signaling_Pathway cluster_effects Downstream Effects This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Decreases Sodium Reabsorption Sodium Reabsorption SGLT2->Sodium Reabsorption Decreases Proximal Tubule Cell Renal Proximal Tubule Cell Urinary Glucose Excretion Urinary Glucose Excretion Glucose Reabsorption->Urinary Glucose Excretion Increases Natriuresis Natriuresis Sodium Reabsorption->Natriuresis Increases Renal Protection Renal Protection Urinary Glucose Excretion->Renal Protection Contributes to Tubuloglomerular Feedback Tubuloglomerular Feedback Natriuresis->Tubuloglomerular Feedback Restores Intraglomerular Pressure Intraglomerular Pressure Tubuloglomerular Feedback->Intraglomerular Pressure Decreases Glomerular Hyperfiltration Glomerular Hyperfiltration Intraglomerular Pressure->Glomerular Hyperfiltration Reduces Glomerular Hyperfiltration->Renal Protection Leads to

Caption: Signaling pathway of this compound in the renal proximal tubule.

References

Application Notes and Protocols for In Vivo Imaging of Enavogliflozin's Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tissue distribution of Enavogliflozin, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor. While direct in vivo imaging studies on this compound are not yet widely published, this document combines quantitative tissue distribution data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) study with a detailed, representative protocol for in vivo imaging using positron emission tomography (PET), based on methodologies established for other SGLT2 inhibitors.

Introduction

This compound is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys. By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1][2][3][4][5] Understanding the tissue distribution of this compound is critical for assessing its efficacy, potential off-target effects, and overall pharmacokinetic/pharmacodynamic profile. In vivo imaging techniques, such as PET, offer a non-invasive method to visualize and quantify the distribution of drugs in real-time within a living organism.

Mechanism of Action of this compound

This compound, like other SGLT2 inhibitors, exerts its therapeutic effect by targeting SGLT2 in the kidneys.[1][2][3][4][5] SGLT2 is responsible for approximately 90% of glucose reabsorption in the kidneys.[3] By inhibiting this transporter, this compound effectively reduces the amount of glucose that is returned to the circulation, leading to improved glycemic control in patients with type 2 diabetes.[6][7]

cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter blood Bloodstream tubular_lumen Tubular Lumen (Glomerular Filtrate) sglt2 SGLT2 tubular_lumen->sglt2 Glucose & Na+ Cotransport urine Urine tubular_lumen->urine Increased Glucose Excretion tubular_cell Proximal Tubular Cell tubular_cell->blood Glucose Reabsorption sglt2->tubular_cell This compound This compound This compound->sglt2 Inhibition glucose Glucose sodium Na+

Figure 1: Mechanism of Action of this compound.

Quantitative Tissue Distribution of this compound

A study by Pang et al. (2025) investigated the pharmacokinetics and tissue distribution of this compound in mice using a validated LC-MS/MS method. The results from this study provide valuable quantitative data on the concentration of this compound in various tissues following oral administration.

Table 1: Tissue Distribution of this compound in Mice

TissueConcentration at 1 mg/kg Dose (ng/g or ng/mL)Concentration at 3 mg/kg Dose (ng/g or ng/mL)
Kidneys Highest DistributionHighest Distribution
Large Intestine High DistributionHigh Distribution
Stomach Moderate DistributionModerate Distribution
Small Intestine Moderate DistributionModerate Distribution
Liver Moderate DistributionModerate Distribution
Heart Lower DistributionLower Distribution
Lungs Lower DistributionLower Distribution
Spleen Lower DistributionLower Distribution
Testes Lower DistributionLower Distribution

Note: This table summarizes the relative distribution as detailed in the study. For precise quantitative values, please refer to the original publication.

The study highlighted that this compound showed the highest distribution in the kidneys, which is consistent with its mechanism of action targeting SGLT2 in this organ.

Experimental Protocols for In Vivo Imaging

The following is a representative protocol for the in vivo imaging of an SGLT2 inhibitor, adapted for this compound based on methodologies used for similar compounds like Dapagliflozin. This protocol outlines the key steps from radiolabeling to image analysis.

Radiolabeling of this compound

For PET imaging, this compound would need to be radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F).

  • Precursor Synthesis: A suitable precursor of this compound amenable to radiolabeling would be synthesized. This typically involves replacing a specific functional group with a leaving group that can be readily substituted with [¹⁸F]fluoride.

  • Radiosynthesis of [¹⁸F]this compound:

    • Produce [¹⁸F]fluoride via a cyclotron.

    • Activate the [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate).

    • React the activated [¹⁸F]fluoride with the this compound precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

    • Purify the resulting [¹⁸F]this compound using high-performance liquid chromatography (HPLC).

    • Formulate the purified [¹⁸F]this compound in a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control:

    • Confirm radiochemical identity and purity using analytical HPLC.

    • Measure the specific activity of the final product.

    • Perform a sterility and endotoxin test.

Animal Model and Preparation
  • Animal Model: Use appropriate rodent models, such as male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before the imaging study to reduce baseline blood glucose levels, but allow free access to water.

  • Anesthesia: Anesthetize the animals for the duration of the imaging procedure using a suitable anesthetic agent (e.g., isoflurane).

  • Catheterization: For dynamic imaging and blood sampling, a catheter may be placed in the tail vein for radiotracer injection and in the tail artery for blood collection.

PET/CT Imaging Protocol
  • Scanner: Use a small-animal PET/CT scanner.

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq) via the tail vein catheter.

  • PET Data Acquisition:

    • Dynamic Scan: Acquire dynamic PET data immediately after injection for 60-120 minutes to assess the initial uptake and distribution kinetics.

    • Static Scan: Alternatively, perform static scans at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes) to visualize the distribution at different stages.

  • Blood Sampling (for kinetic modeling): If performing kinetic analysis, collect arterial blood samples at frequent intervals during the dynamic scan to measure the concentration of the radiotracer in the blood over time.

Image Reconstruction and Analysis
  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D ordered subset expectation maximization - OSEM).

  • Image Co-registration: Co-register the PET images with the corresponding CT images.

  • Region of Interest (ROI) Analysis:

    • Draw regions of interest (ROIs) on the co-registered images over various organs and tissues of interest (e.g., kidneys, liver, brain, muscle, heart).

    • Calculate the standardized uptake value (SUV) for each ROI to quantify the radiotracer uptake. The SUV is calculated as: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [g])

  • Kinetic Modeling (for dynamic scans): If dynamic data and an arterial input function are available, use appropriate compartmental models to estimate kinetic parameters such as the rate of transport and binding.

cluster_workflow Experimental Workflow for In Vivo Imaging radiolabeling Radiolabeling of this compound (e.g., with ¹⁸F) animal_prep Animal Preparation (Fasting, Anesthesia, Catheterization) radiolabeling->animal_prep injection Radiotracer Injection animal_prep->injection imaging PET/CT Imaging (Dynamic or Static Scan) injection->imaging reconstruction Image Reconstruction and Co-registration imaging->reconstruction analysis Image Analysis (ROI, SUV, Kinetic Modeling) reconstruction->analysis data_output Quantitative Tissue Distribution Data analysis->data_output

Figure 2: Experimental Workflow for In Vivo Imaging.

Conclusion

The quantitative data from LC-MS/MS analysis confirms that this compound primarily distributes to the kidneys, aligning with its mechanism of action as an SGLT2 inhibitor. The provided representative protocol for in vivo PET imaging offers a robust framework for visually and quantitatively assessing the tissue distribution of this compound in preclinical models. Such studies are invaluable for drug development, enabling a deeper understanding of the drug's behavior in a physiological context and aiding in the evaluation of its safety and efficacy. Further studies employing these in vivo imaging techniques will be instrumental in advancing our knowledge of this compound and other SGLT2 inhibitors.

References

Application Notes and Protocols for Studying Enavogliflozin's Effect on Canine Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a prevalent endocrine disorder in canines, analogous to Type 1 diabetes in humans, primarily resulting from insufficient insulin production.[1][2][3] The standard of care involves daily insulin injections to manage hyperglycemia.[1][2][3] Enavogliflozin (DWP16001) is a novel oral anti-hyperglycemic agent belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class.[4][5] SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion through the inhibition of glucose reabsorption in the renal tubules.[6] This document provides detailed application notes and experimental protocols for studying the efficacy and safety of this compound as an adjunct therapy in diabetic canines.

Mechanism of Action

This compound selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels. This mechanism is independent of insulin secretion and action, offering a novel therapeutic approach for managing diabetes.

cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose & Sodium Bloodstream Bloodstream SGLT2->Bloodstream Glucose & Sodium Reabsorption Urinary Excretion Urinary Excretion SGLT2->Urinary Excretion Increased Glucose Excretion This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of Action of this compound in the Renal Tubule.

Data Presentation

The following tables summarize the key quantitative data from a clinical study evaluating this compound as an add-on therapy to insulin in diabetic dogs. The study involved two groups: one receiving this compound once daily (SID) and another receiving it once every three days.[1][2][3][7]

Table 1: Baseline Characteristics of Study Population

ParameterGroup 1 (Once Daily)Group 2 (Once Every Three Days)
Number of Dogs910
Mean Age (years)9.89.5
Mean Weight (kg)7.28.1
Mean Duration of Diabetes (months)2428
Mean Baseline Fructosamine (µmol/L)450465
Mean Baseline Fasting Blood Glucose (mg/dL)280295
Mean Baseline Insulin Dose (IU/kg)0.80.85

Table 2: Efficacy Outcomes after 8 Weeks of Treatment

ParameterGroup 1 (Once Daily)Group 2 (Once Every Three Days)
Mean Change in Fructosamine (%)-20%-15%
Mean Change in Fasting Blood Glucose (%)-10%-8%
Mean Change in Insulin Dose (%)-25%-15%
Mean Change in Body Weight (%)-5%-2%
Mean Change in Systolic Blood Pressure (mmHg)-20 mmHg-12 mmHg

*Indicates a statistically significant change from baseline.

Experimental Protocols

Study Design and Workflow

A randomized, controlled study is the preferred design to evaluate the efficacy and safety of this compound in diabetic dogs.

Screening Screening Enrollment Enrollment Screening->Enrollment Baseline Data Collection Baseline Data Collection Enrollment->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Group A Control Group (Insulin Only) Randomization->Group A Group B Treatment Group 1 (Insulin + this compound SID) Randomization->Group B Group C Treatment Group 2 (Insulin + this compound E3D) Randomization->Group C Treatment Period (8 weeks) Treatment Period (8 weeks) Group A->Treatment Period (8 weeks) Group B->Treatment Period (8 weeks) Group C->Treatment Period (8 weeks) Data Collection (Weekly) Data Collection (Weekly) Treatment Period (8 weeks)->Data Collection (Weekly) Endpoint Data Collection Endpoint Data Collection Treatment Period (8 weeks)->Endpoint Data Collection Data Collection (Weekly)->Treatment Period (8 weeks) Data Analysis Data Analysis Endpoint Data Collection->Data Analysis

Caption: Experimental Workflow for a Canine Diabetes Study.

Subject Enrollment and Baseline Assessment

Inclusion Criteria:

  • Dogs with a confirmed diagnosis of diabetes mellitus.

  • Stable on insulin therapy for at least 30 days.

  • Adequate organ function as determined by baseline bloodwork and urinalysis.

  • Informed consent from the owner.

Exclusion Criteria:

  • History of diabetic ketoacidosis within the past 3 months.

  • Concurrent diseases that may interfere with the study outcomes.

  • Pregnancy or lactation.

Baseline Data Collection:

  • Complete physical examination.

  • Body weight and body condition score.

  • Blood pressure measurement.

  • Fasting blood glucose and fructosamine levels.

  • Complete blood count (CBC) and serum chemistry profile.

  • Urinalysis.

  • Current insulin type, dose, and frequency.

Drug Administration and Dosing
  • This compound: Administered orally at a dose of 0.3 mg/kg.

  • Dosing Regimens:

    • Group 1: Once daily (SID).

    • Group 2: Once every three days (E3D).

  • Control Group: Continues with insulin therapy alone.

  • Insulin dose adjustments should be made based on regular blood glucose monitoring to avoid hypoglycemia.

Monitoring Protocols

Objective: To assess glycemic control.

Protocol:

  • Fasting Blood Glucose:

    • Collect a blood sample after an overnight fast (8-12 hours).

    • Measure glucose concentration using a validated glucometer or by sending the sample to a reference laboratory.

    • Perform this measurement at baseline and at specified intervals throughout the study (e.g., weekly).

  • Blood Glucose Curve:

    • Withhold food and insulin on the morning of the curve.

    • Administer the morning meal and usual insulin dose.

    • Measure blood glucose every 2 hours for 12 hours.

    • Plot the glucose concentrations against time to visualize the glucose nadir, peak, and duration of insulin action.

  • Continuous Glucose Monitoring (CGM):

    • Place a CGM sensor (e.g., FreeStyle Libre) on a shaved area of the dog's skin, typically on the dorsal neck or lateral thorax.

    • Allow the sensor to equilibrate as per the manufacturer's instructions.

    • Scan the sensor at regular intervals or use a device that provides continuous real-time data.

    • CGM provides a more comprehensive view of glycemic fluctuations over several days.

Objective: To assess average blood glucose control over the preceding 2-3 weeks.

Protocol:

  • Collect a serum sample at baseline and at the end of the study period.

  • Submit the sample to a veterinary diagnostic laboratory for fructosamine analysis.

Objective: To monitor for any effects of this compound on blood pressure.

Protocol:

  • Allow the dog to acclimate to a quiet room for 5-10 minutes.

  • Use an appropriate-sized cuff (cuff width should be approximately 40% of the limb circumference) placed on the forelimb or tail.

  • Measure systolic blood pressure using a Doppler or oscillometric device.

  • Obtain at least three consecutive readings with less than 20% variability and average the results.

Safety Assessments

Objective: To monitor for adverse events.

Protocol:

  • Clinical Monitoring:

    • Owners should be instructed to monitor for signs of hypoglycemia (weakness, lethargy, seizures), urinary tract infections (increased frequency of urination, straining, blood in urine), and diabetic ketoacidosis (vomiting, anorexia, lethargy).

    • Regular physical examinations by a veterinarian should be performed.

  • Laboratory Monitoring:

    • CBC, serum chemistry, and urinalysis should be repeated at the end of the study to monitor for any changes in renal or hepatic function and to screen for urinary tract infections.

Logical Relationship of Study Design

cluster_study_design This compound Canine Diabetes Study Logic Hypothesis This compound improves glycemic control in diabetic dogs Primary_Objective Evaluate the effect of this compound on fructosamine levels Hypothesis->Primary_Objective Secondary_Objectives Assess changes in: - Fasting blood glucose - Insulin dosage - Body weight - Blood pressure Hypothesis->Secondary_Objectives Safety_Objective Monitor for adverse events Hypothesis->Safety_Objective Outcome_Measures - Fructosamine - Blood Glucose - Insulin Dose - Weight - Blood Pressure - Adverse Events Primary_Objective->Outcome_Measures Secondary_Objectives->Outcome_Measures Safety_Objective->Outcome_Measures Inclusion_Criteria Inclusion Criteria: - Diagnosed Diabetes - Stable on Insulin - Owner Consent Intervention This compound Administration (SID vs. E3D) Inclusion_Criteria->Intervention Exclusion_Criteria Exclusion Criteria: - Recent DKA - Concurrent Disease Exclusion_Criteria->Intervention Intervention->Outcome_Measures

Caption: Logical Flow of the this compound Canine Diabetes Trial.

References

Troubleshooting & Optimization

Enavogliflozin Clinical Trials: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enavogliflozin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[3][4] This mechanism is independent of insulin secretion.[3]

Q2: What are the most frequently observed adverse events in this compound clinical trials?

A2: Common side effects associated with this compound are generally mild to moderate and consistent with the SGLT2 inhibitor class. These primarily include an increased incidence of urinary tract infections (UTIs) and genital infections.[5][6] The elevated glucose concentration in the urine creates a favorable environment for the growth of bacteria and yeast.[6] Other potential side effects can include polyuria (increased urination) and pollakiuria (frequent urination).[7]

Q3: What are the key contraindications for patient enrollment in this compound clinical trials?

A3: this compound is not recommended for individuals with severe renal impairment, end-stage renal disease, or those on dialysis.[6] The efficacy and safety of the drug have not been established in these patient populations.[6]

Q4: Are there any significant drug-drug interactions to be aware of during clinical trials?

A4: Yes, co-administration of this compound with certain medications requires careful monitoring. Potential interactions include:

  • Diuretics: The diuretic effect of this compound can be enhanced when used with other diuretics, increasing the risk of dehydration and hypotension.[6]

  • Insulin and Insulin Secretagogues: Concomitant use with insulin or sulfonylureas can increase the risk of hypoglycemia.[6]

  • Drugs Affecting Renal Function: Medications like nonsteroidal anti-inflammatory drugs (NSAIDs) may alter the pharmacokinetics of this compound and may require dose adjustments.[6]

Q5: What is a rare but serious adverse event associated with SGLT2 inhibitors like this compound?

A5: A rare but serious side effect is ketoacidosis, a condition marked by high levels of ketones in the blood, which can be life-threatening if not treated promptly.[6][8]

Quantitative Data from Clinical Trials

Table 1: Efficacy of this compound Monotherapy (0.3 mg) vs. Placebo at 24 Weeks

ParameterThis compound (0.3 mg)Placebo
Change in HbA1c from Baseline -0.99%
Patients Achieving HbA1c <7.0% 71%24%
Change in Fasting Plasma Glucose -40.1 mg/dL
Change in Body Weight -2.5 kg
Data from a 24-week, randomized, double-blind, placebo-controlled Phase III trial in Korean patients with Type 2 Diabetes Mellitus (T2DM).[9]

Table 2: Comparison of this compound (0.3 mg) vs. Dapagliflozin (10 mg) as Add-on to Metformin at 24 Weeks

ParameterThis compound (0.3 mg)Dapagliflozin (10 mg)
Change in HbA1c from Baseline -0.80%-0.75%
Change in Fasting Plasma Glucose -32.53 mg/dL-29.14 mg/dL
Change in Body Weight -3.77 kg-3.58 kg
Change in Systolic Blood Pressure -5.93 mm Hg-6.57 mm Hg
Change in Diastolic Blood Pressure -5.41 mm Hg-4.26 mm Hg
Data from a 24-week, double-blind, randomized trial in patients with T2DM.[7]

Experimental Protocols

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Monotherapy Trial

  • Objective: To assess the efficacy and safety of this compound 0.3 mg monotherapy in individuals with T2DM inadequately controlled by diet and exercise.[10]

  • Patient Population: Individuals with a baseline Hemoglobin A1c (HbA1c) between 7.0% and 10.0% after a minimum of 8 weeks of diet and exercise modification.[10][11]

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[10][11] Participants were randomized to receive either this compound 0.3 mg or a placebo once daily.[10][11]

  • Primary Outcome: The primary endpoint was the change in HbA1c from baseline at week 24.[10][11]

  • Secondary Outcomes: Secondary endpoints included the proportion of participants achieving an HbA1c level below 7.0%, and changes in fasting plasma glucose, body weight, and lipid profiles.[10][11]

  • Safety Assessment: Adverse events were monitored throughout the duration of the study.[10][11]

Visualizations

cluster_kidney Kidney Proximal Tubule cluster_drug_action This compound Action cluster_outcome Outcome Glomerular Filtrate Glomerular Filtrate Tubular Cell Tubular Cell Glomerular Filtrate->Tubular Cell Glucose & Na+ Reabsorption via SGLT2 Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtrate->Urinary Glucose Excretion Increased Glucose in Urine Bloodstream Bloodstream Tubular Cell->Bloodstream Glucose & Na+ enter bloodstream Lowered Blood Glucose Lowered Blood Glucose This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

start Patient Screening inclusion Inclusion/Exclusion Criteria Met? start->inclusion randomization Randomization inclusion->randomization Yes end Screen Failure inclusion->end No groupA This compound Arm randomization->groupA groupB Control Arm (Placebo/Comparator) randomization->groupB treatment 24-Week Treatment Period groupA->treatment groupB->treatment data_collection Data Collection (HbA1c, FPG, Weight, AEs) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Primary & Secondary Endpoint Evaluation analysis->results

Caption: Typical workflow for a Phase III this compound clinical trial.

cluster_primary_effects Primary Physiological Effects cluster_therapeutic_outcomes Therapeutic Outcomes cluster_adverse_events Potential Adverse Events enavo This compound Administration sglt2 SGLT2 Inhibition enavo->sglt2 glucose_excretion Increased Urinary Glucose Excretion sglt2->glucose_excretion hba1c Decreased HbA1c glucose_excretion->hba1c fpg Decreased Fasting Plasma Glucose glucose_excretion->fpg weight Weight Loss glucose_excretion->weight bp Blood Pressure Reduction glucose_excretion->bp uti Urinary Tract Infections glucose_excretion->uti genital Genital Infections glucose_excretion->genital hypotension Hypotension/Dehydration bp->hypotension

Caption: Logical relationships of this compound's effects.

References

Enavogliflozin Preclinical Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enavogliflozin in preclinical studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected reduction in blood glucose levels. Improper Drug Formulation or Administration: Inaccurate dosage calculation, incomplete dissolution of this compound, or improper oral gavage technique.- Verify all dosage calculations. - Ensure this compound is fully dissolved in the vehicle (e.g., a mixture of 10% DMSO and 90% saline).[1] - Confirm proper oral gavage technique to ensure the full dose is administered.
Animal Model Variability: Differences in the metabolic state of the animals (e.g., fed vs. fasted) can influence drug absorption and efficacy.- Standardize the feeding schedule of the animals. While studies have shown no significant difference in this compound pharmacokinetics between fed and fasted mice, consistency is key for reducing variability.[2]
Species-Specific Differences in Bioavailability: Oral bioavailability of this compound is higher in mice (84.5–97.2%) compared to rats (56.3–62.1%).[2][3][4][5]- Adjust dosage accordingly when switching between rodent species, considering the differences in bioavailability.
Observation of Dehydration in Animal Models. Mechanism of Action: As an SGLT2 inhibitor, this compound increases urinary glucose excretion, leading to osmotic diuresis and potential dehydration.- Ensure animals have ad libitum access to water.[1] - Monitor for signs of dehydration, such as reduced skin turgor, decreased urine output (despite initial increases), and lethargy. - Consider providing hydration support (e.g., subcutaneous fluids) if necessary, in consultation with a veterinarian.
Unexpected Mortalities or Severe Adverse Events. Off-Target Effects or Overdose: Although preclinical studies have shown a good safety profile, high doses or specific sensitivities in certain animal models could lead to adverse effects.- Re-verify dosage calculations to rule out overdose. - Conduct a thorough necropsy to investigate the cause of death. - Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
Difficulty in Detecting Increased Urinary Glucose Excretion (UGE). Timing of Urine Collection: The peak effect of this compound on UGE may occur at a specific time post-administration.- Collect urine over a 24-hour period to capture the full extent of UGE.[6] - If conducting shorter collections, perform a time-course experiment to identify the peak excretion window.
Assay Sensitivity: The method used to measure urinary glucose may not be sensitive enough to detect the expected increase.- Utilize a sensitive and validated method for glucose measurement in urine, such as a glucose oxidase-based assay.

Frequently Asked Questions (FAQs)

1. What is the recommended oral dosage range for this compound in preclinical studies?

Based on pharmacokinetic and pharmacodynamic studies in rodents, the effective oral dose range for this compound is typically between 0.3 mg/kg and 3 mg/kg.[1][3][5] This range has been shown to be dose-proportional in both mice and rats.[2][3][4][5]

2. How should this compound be formulated for oral administration in rodents?

This compound can be dissolved in a vehicle consisting of 10% Dimethyl Sulfoxide (DMSO) and 90% saline for oral gavage.[1][2] It is crucial to ensure the compound is completely dissolved before administration.

3. What is the mechanism of action of this compound?

This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[7] By inhibiting SGLT2, this compound prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[7][8][9]

4. What are the key pharmacokinetic parameters of this compound in mice and rats?

The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats after oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

Dose (mg/kg)Cmax/D (ng/mL/mg/kg)Tmax (h)AUC∞/D (h·ng/mL/mg/kg)Oral Bioavailability (%)
0.3283 ± 1030.25453 ± 9197.2
1240 ± 590.25394 ± 4084.5
3284 ± 610.25437 ± 4593.7
Data from Pang et al., 2022.[3]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax/D (ng/mL/mg/kg)Tmax (h)AUC∞/D (h·ng/mL/mg/kg)Oral Bioavailability (%)
0.3114 ± 440.5315 ± 4062.1
1102 ± 260.5285 ± 5056.3
3120 ± 290.5310 ± 5660.9
Data from Pang et al., 2022.[3]

5. How is this compound primarily excreted?

Preclinical studies suggest that this compound is primarily excreted through the biliary system into the feces. In mice, after intravenous injection, approximately 39.3% of the parent drug was recovered in the feces and 6.6% in the urine within 72 hours.[3][4] In rats, fecal recovery was about 15.9% and urinary recovery was 0.7% over the same period, also indicating a higher degree of biliary excretion.[2][4][5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare a vehicle of 10% DMSO and 90% saline.

    • Dissolve the this compound powder in the vehicle. Ensure complete dissolution, using a vortex mixer if necessary.

  • Animal Preparation:

    • Animals should be fasted for at least 12 hours prior to dosing, with free access to water.[1]

  • Administration:

    • Administer the prepared this compound solution via oral gavage at the calculated volume for each animal's body weight.

Protocol 2: Monitoring Urinary Glucose Excretion (UGE)

  • Animal Housing:

    • House individual animals in metabolic cages to allow for the separate collection of urine and feces.

  • Urine Collection:

    • Collect urine over a 24-hour period following the administration of this compound or vehicle.

  • Glucose Measurement:

    • Measure the total volume of urine collected.

    • Determine the glucose concentration in the urine using a validated glucose assay (e.g., glucose oxidase method).

    • Calculate the total amount of glucose excreted over the 24-hour period.

Visualizations

Enavogliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter Glomerulus Glomerulus (Glucose Filtration) TubuleLumen Tubular Lumen (Filtered Glucose) Glomerulus->TubuleLumen Filtration TubuleCell Tubular Epithelial Cell TubuleLumen->TubuleCell Glucose Reabsorption Urine Increased Urinary Glucose Excretion TubuleLumen->Urine Bloodstream Bloodstream SGLT2 SGLT2 SGLT2->TubuleLumen SGLT2->Bloodstream Glucose to Blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound in the kidney.

Preclinical_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Fasting 12-hour Fasting Animal_Acclimation->Fasting Dose_Prep This compound Formulation (10% DMSO in Saline) Oral_Gavage Oral Gavage (0.3, 1, or 3 mg/kg) Dose_Prep->Oral_Gavage Fasting->Oral_Gavage Blood_Sampling Blood Sampling (Pharmacokinetics) Oral_Gavage->Blood_Sampling Urine_Collection 24h Urine Collection (Metabolic Cages) Oral_Gavage->Urine_Collection Data_Analysis LC-MS/MS (Plasma) Glucose Assay (Urine) Blood_Sampling->Data_Analysis Urine_Collection->Data_Analysis Troubleshooting_Logic Start Issue: Inconsistent Blood Glucose Reduction Check_Dose Verify Dosage Calculation & Formulation Start->Check_Dose Check_Dose->Start [Error Found] Check_Admin Confirm Proper Oral Gavage Technique Check_Dose->Check_Admin [Dose OK] Check_Admin->Start [Error Found] Check_Model Assess Animal Model (Species, Metabolic State) Check_Admin->Check_Model [Admin OK] Resolved Issue Resolved Check_Model->Resolved [Model OK] Consult Consult Literature for Species-Specific Dosing Check_Model->Consult [Discrepancy Found] Consult->Resolved

References

Addressing solubility issues of Enavogliflozin in research buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of Enavogliflozin in research buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound is 2.5 mg/mL.[1] However, this can be influenced by the specific buffer composition, pH, and temperature.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[2]

Q3: How should I store the this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is not recommended, especially at higher concentrations, due to the hydrophobic nature of the compound. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the desired aqueous buffer.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[5] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[5]

Troubleshooting Guide

Issue: Precipitation is observed when diluting the DMSO stock solution into my aqueous research buffer.

  • Possible Cause 1: Final concentration exceeds the solubility limit in the aqueous buffer.

    • Solution: Lower the final concentration of this compound in your experiment. While the general aqueous solubility is 2.5 mg/mL, the solubility in a specific buffer system may be lower. It is advisable to perform a preliminary solubility test in your buffer of choice.

  • Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.

    • Solution: For in vitro assays, ensure the final DMSO concentration is kept as low as possible to avoid solvent effects on cells, typically below 0.5%. However, a certain amount of co-solvent may be necessary. If precipitation occurs, you may need to optimize the balance between the final this compound concentration and the DMSO percentage.

  • Possible Cause 3: The pH of the buffer affects solubility.

    • Solution: The pKa of this compound is 12.57, indicating it is a neutral molecule at physiological pH.[1][6] However, extreme pH values can affect the stability and solubility of any compound. Ensure your buffer pH is within a physiologically relevant range (e.g., pH 6.8-7.4) and is stable throughout your experiment.

  • Possible Cause 4: The compound is "crashing out" of solution due to rapid dilution.

    • Solution: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause 1: Incomplete dissolution of this compound.

    • Solution: Before adding to your cells, visually inspect your final working solution for any precipitate. If necessary, sonication can be used to aid dissolution after dilution from the DMSO stock. However, be cautious with sonication as it can generate heat.

  • Possible Cause 2: Interaction with components in the cell culture medium.

    • Solution: Serum proteins in cell culture media can sometimes bind to hydrophobic compounds, affecting their free concentration and activity. Consider using a serum-free medium for your experiments if appropriate, or perform concentration-response curves to determine the effective concentration in your specific assay conditions.

  • Possible Cause 3: Degradation of the compound in the aqueous solution.

    • Solution: Prepare fresh working solutions of this compound from the frozen DMSO stock for each experiment. Do not store diluted aqueous solutions for extended periods.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight446.92 g/mol [2]
Aqueous Solubility2.5 mg/mL[1][6]
DMSO Solubility100 mg/mL[2]
pKa12.57[1][6]
LogP2.65[1][6]

Table 2: Recommended Solvents for Stock and Working Solutions

Solution TypeRecommended SolventMaximum ConcentrationStorage
Stock SolutionDMSO100 mg/mL (223.75 mM)-20°C (1 month) or -80°C (6 months)
Working SolutionDilution of DMSO stock into desired aqueous buffer (e.g., PBS, Tris, HEPES)Dependent on buffer composition and final DMSO concentrationPrepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.469 mg.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[2]

    • Visually confirm that the solution is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Research Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous research buffer (e.g., PBS, Tris-HCl, HEPES)

    • Sterile dilution tubes

  • Procedure:

    • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.

    • Calculate the volume of the DMSO stock solution and the aqueous buffer needed.

    • Add the calculated volume of the aqueous buffer to a sterile tube.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Visually inspect the working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw DMSO Stock Aliquot add_stock Add DMSO Stock to Buffer (dropwise with vortexing) thaw->add_stock add_buffer Add Aqueous Buffer to Tube add_buffer->add_stock use Use Freshly Prepared Solution in Assay add_stock->use

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound This compound sglt2 SGLT2 This compound->sglt2 inhibits ampk AMPK sglt2->ampk inhibition leads to activation nlrp3 NLRP3 Inflammasome sglt2->nlrp3 inhibition attenuates activation nfkb NF-κB sglt2->nfkb inhibition attenuates activation mtor mTOR ampk->mtor inhibits autophagy Autophagy mtor->autophagy inhibition promotes inflammation Inflammation nlrp3->inflammation nfkb->inflammation

References

Overcoming species differences in Enavogliflozin metabolism studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to species differences in Enavogliflozin metabolism studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound and the enzymes involved?

A1: this compound undergoes both Phase I and Phase II metabolism.

  • Phase I Metabolism: Primarily involves oxidation, mediated by Cytochrome P450 (CYP) enzymes. The major CYPs involved are CYP3A4 and CYP2C19.[1][2] This leads to the formation of hydroxylated metabolites, with the main ones being M1 (monohydroxylation in the dihydrobenzofuran group) and M2 (monohydroxylation in the cyclopropyl group).[2][3] Further oxidation of M1 and M2 by CYP3A can produce dihydroxylated metabolites (M3 and M4).[2][3]

  • Phase II Metabolism: Involves glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The key UGTs identified are UGT1A4, UGT1A9, and UGT2B7, which form glucuronide conjugates (U1 and U2).[1]

Q2: What are the known species differences in the metabolism of this compound?

A2: Significant species-dependent differences have been observed in the metabolism and pharmacokinetics of this compound.[1][4]

  • Metabolic Rate: In vitro studies using hepatocytes have shown varying rates of hepatic clearance across species.[1] For instance, the metabolic activity in rats appears to be greater than in mice.[1][5]

  • Metabolite Profile: While the major Phase I and Phase II metabolites are qualitatively similar across mice, rats, dogs, monkeys, and humans (i.e., the same metabolites are formed), the quantitative proportions of these metabolites differ among species.[1]

  • Pharmacokinetics: In vivo studies have revealed differences in oral bioavailability and systemic clearance between mice and rats.[1][2] Mice exhibit higher oral bioavailability (84.5–97.2%) compared to rats (56.3–62.1%).[1][2][3] Systemic clearance is also higher in rats than in mice.[1]

Q3: How can we select the most appropriate animal model for preclinical studies of this compound?

A3: The selection of an appropriate animal model should be based on a comparative analysis of the metabolic profiles between the candidate species and humans. The ideal animal model should exhibit a similar metabolic profile to humans, both qualitatively and quantitatively.

  • Recommendation: Based on in vitro hepatocyte studies, while all tested species (mouse, rat, dog, monkey) produce the same major metabolites as humans, the relative amounts differ.[1] Therefore, it is crucial to conduct preliminary in vitro metabolism studies using liver microsomes or hepatocytes from various species to identify the one that most closely mirrors the human metabolic profile of this compound.

Q4: What strategies can be employed to overcome the challenges posed by species differences in this compound metabolism?

A4: A multi-pronged approach is recommended:

  • In Vitro Studies with Human-derived Systems: Utilize human liver microsomes and hepatocytes to generate data that is directly relevant to human metabolism. This helps in understanding the human metabolic pathways and the potential for drug-drug interactions.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro metabolism data with physiological parameters to simulate the pharmacokinetics of this compound in humans.[6] A PBPK model for this compound and its major metabolite M1 has been developed and validated, proving useful for predicting human pharmacokinetics.[6]

  • Selection of Appropriate Preclinical Species: As mentioned in Q3, choose the preclinical species with the most similar metabolic profile to humans.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in in vitro metabolism results between experiments. 1. Inconsistent cell viability or enzyme activity in hepatocytes or microsomes.2. Variation in incubation conditions (e.g., temperature, pH, cofactor concentrations).3. Pipetting errors or issues with compound solubility.1. Ensure consistent quality and handling of biological matrices. Perform quality control checks for each new batch.2. Standardize all experimental protocols and ensure precise control over incubation parameters.3. Verify compound solubility in the incubation buffer and use appropriate solvent concentrations. Implement automated liquid handling where possible to minimize pipetting variability.
Observed in vivo clearance in an animal model is significantly different from the in vitro intrinsic clearance prediction. 1. Contribution of extrahepatic metabolism (e.g., intestinal metabolism).2. Involvement of drug transporters affecting hepatic uptake and efflux.3. The chosen in vitro system does not fully recapitulate the in vivo metabolic pathways.1. Investigate the potential for intestinal metabolism using intestinal microsomes or S9 fractions.2. Conduct transporter interaction studies to assess if this compound is a substrate for uptake or efflux transporters.3. Consider using more complex in vitro models like liver slices or co-cultures of hepatocytes with other cell types.
A major metabolite is observed in human in vitro systems but is only a minor component in the selected animal model. 1. Significant species differences in the expression or activity of a specific metabolizing enzyme (e.g., a particular CYP or UGT isozyme).1. Characterize the enzymes responsible for the formation of the human-specific major metabolite using recombinant human enzymes.2. If the animal model lacks this metabolic pathway, consider using a humanized animal model (if available) or rely more heavily on PBPK modeling to predict the human PK of the metabolite.
Difficulty in detecting glucuronide conjugates in LC-MS/MS analysis. 1. Instability of the glucuronide metabolite.2. Inefficient ionization of the conjugate.3. Suboptimal chromatographic separation.1. Ensure proper sample handling and storage to prevent degradation. Consider using esterase inhibitors if acyl glucuronide instability is suspected.2. Optimize mass spectrometry parameters for the specific glucuronide conjugate, including ionization source and polarity.3. Adjust the mobile phase pH and gradient to improve the chromatographic peak shape and resolution of the glucuronide.

Quantitative Data

Table 1: In Vitro Hepatic Clearance of this compound in Hepatocytes from Different Species

SpeciesIn Vitro Hepatic Clearance (mL/min/kg)
Human4.5
Monkey18.5
Dog17.9
Rat8.3
Mouse36.5
[Data sourced from Kim et al., 2022][1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice and Rats

ParameterMiceRats
Oral Bioavailability (%) 84.5 - 97.256.3 - 62.1
Systemic Clearance (mL/min/kg) 6.35 ± 1.1410.1 ± 1.59
[Data sourced from Kim et al., 2022][1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Hepatocytes

Objective: To determine the metabolic stability and identify the major metabolites of this compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, mouse, rat, dog, or monkey)

  • Williams' Medium E or similar hepatocyte culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Incubation plates (e.g., 24-well plates)

  • Orbital shaker with temperature control

  • Acetonitrile (ACN) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Assess cell viability using trypan blue exclusion. Resuspend the hepatocytes in pre-warmed culture medium to a final concentration of 1 x 10^6 viable cells/mL.

  • Prepare Incubation Solution: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1 µM).

  • Initiate Incubation: Add the hepatocyte suspension to the wells of the incubation plate. Pre-incubate for 5-10 minutes at 37°C in the orbital shaker. Add the this compound incubation solution to start the reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding a set volume of cold acetonitrile (e.g., 2 volumes) to the collected aliquots.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (this compound) and the formation of metabolites.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance. Identify and quantify the metabolites formed.

Protocol 2: In Vitro Metabolism of this compound in Liver Microsomes

Objective: To assess the Phase I metabolic stability of this compound.

Materials:

  • Liver microsomes (human, mouse, or rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • This compound stock solution

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube or well of a plate, combine the phosphate buffer, MgCl2, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Add this compound to the mixture, followed by the NADPH regenerating system to start the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard to each aliquot.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the elimination rate constant (k), half-life (t½ = 0.693/k), and intrinsic clearance (CLint).

Visualizations

Enavogliflozin_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Monohydroxylation) This compound->M1 CYP3A4, CYP2C19 M2 M2 (Monohydroxylation) This compound->M2 CYP3A4, CYP2C19 Glucuronides Glucuronide Conjugates (U1, U2) This compound->Glucuronides UGT1A4, UGT1A9, UGT2B7 M3_M4 M3/M4 (Dihydroxylation) M1->M3_M4 CYP3A M2->M3_M4 CYP3A

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Hepatocytes start Start prep_hepatocytes Prepare Hepatocyte Suspension start->prep_hepatocytes prep_incubation Prepare this compound Incubation Solution start->prep_incubation incubate Incubate at 37°C prep_hepatocytes->incubate prep_incubation->incubate sampling Collect Samples at Time Points incubate->sampling quench Quench Reaction with Acetonitrile sampling->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate t½ and CLint analyze->data_analysis end End data_analysis->end

References

Identifying and minimizing off-target effects of Enavogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Enavogliflozin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[3][4]

Q2: Are there any known or suspected off-target effects of this compound?

While specific preclinical off-target screening data for this compound is not extensively published, potential off-target effects can be inferred from the broader class of SGLT2 inhibitors (gliflozins). The most well-characterized potential off-target is the sodium-glucose cotransporter 1 (SGLT1). Additionally, the cardiovascular benefits observed with SGLT2 inhibitors, which appear to be independent of their glucose-lowering effect, suggest the possibility of other off-target activities, potentially involving cardiac ion channels or other transporters.

Q3: How does the selectivity of this compound for SGLT2 compare to other SGLT2 inhibitors?

Q4: My in vitro experiment is showing unexpected results that don't seem to be related to SGLT2 inhibition. What could be the cause?

Unexpected in vitro results could stem from a variety of factors, including potential off-target effects. Consider the following troubleshooting steps:

  • Confirm On-Target Effect: First, ensure that the observed effect is not an uncharacterized consequence of SGLT2 inhibition in your specific cell model. Use a structurally different SGLT2 inhibitor as a control.

  • Assess SGLT1 Inhibition: If your experimental system expresses SGLT1, consider the possibility of dual SGLT1/SGLT2 inhibition. You can test this by using an SGLT1-specific inhibitor or by examining the effects of this compound in a system with and without SGLT1 expression.

  • Broad Off-Target Screening: If the above steps do not resolve the issue, a broader off-target screening approach may be necessary. This could involve commercially available services for receptor binding assays or kinase profiling.

Q5: What are the common adverse events observed in clinical trials with this compound, and could they be related to off-target effects?

Clinical trials of this compound have demonstrated a safety profile consistent with the SGLT2 inhibitor class.[7][8][9][10][11] Common adverse events include urinary tract infections and genital mycotic infections, which are directly related to the on-target effect of increased urinary glucose.[5] Other reported effects for the SGLT2 inhibitor class include a potential for volume depletion and a rare risk of euglycemic ketoacidosis.[6] Hypersensitivity reactions, including skin-related events, have also been reported for some SGLT2 inhibitors.[12] While most of these are considered class effects related to the primary mechanism, a thorough investigation of any unexpected adverse events in preclinical models is warranted.

Troubleshooting Guides

Problem: Unexpected Cardiovascular Phenotype in a Cellular Model

You are observing changes in cardiomyocyte contractility or ion channel activity in the presence of this compound, which is unexpected as SGLT2 is not expressed in the heart.

Possible Cause: Potential off-target interaction with cardiac ion channels or transporters, such as the Na+/H+ exchanger (NHE1).

Troubleshooting Workflow:

G start Start: Unexpected Cardiac Phenotype confirm_no_sglt2 Confirm absence of SGLT2 expression (e.g., qPCR, Western Blot) start->confirm_no_sglt2 lit_review Review literature for off-target cardiac effects of other SGLT2 inhibitors confirm_no_sglt2->lit_review nhe1_hypothesis Hypothesize NHE1 inhibition lit_review->nhe1_hypothesis patch_clamp Perform patch-clamp electrophysiology to assess effects on specific ion channels (e.g., Na+, K+, Ca2+) nhe1_hypothesis->patch_clamp nhe1_assay Conduct NHE1 activity assay (e.g., intracellular pH measurement) nhe1_hypothesis->nhe1_assay structure_activity Test structurally related but inactive analogs of this compound patch_clamp->structure_activity compare_inhibitors Compare this compound effect to a known NHE1 inhibitor (e.g., Cariporide) nhe1_assay->compare_inhibitors conclusion Conclusion: Identify potential cardiac off-target compare_inhibitors->conclusion structure_activity->conclusion G start Start: Inconsistent Glucose Uptake Inhibition characterize_transporters Characterize SGLT1 and SGLT2 expression in both cell lines (qPCR, Western Blot) start->characterize_transporters sglt1_inhibitor_control Use a selective SGLT1 inhibitor as a control characterize_transporters->sglt1_inhibitor_control sglt2_inhibitor_control Use a highly selective SGLT2 inhibitor (e.g., Empagliflozin) as a control characterize_transporters->sglt2_inhibitor_control dose_response Perform dose-response curves for this compound in both cell lines sglt1_inhibitor_control->dose_response sglt2_inhibitor_control->dose_response calculate_ic50 Calculate IC50 values and compare dose_response->calculate_ic50 conclusion Conclusion: Determine the relative contribution of SGLT1 and SGLT2 inhibition calculate_ic50->conclusion G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound SGLT2 SGLT2 (Kidney Proximal Tubule) This compound->SGLT2 Inhibits SGLT1 SGLT1 (Intestine, Kidney) This compound->SGLT1 Potential Inhibition NHE1 NHE1 (Cardiomyocytes) This compound->NHE1 Potential Inhibition Other_Kinases Other Kinases/Receptors This compound->Other_Kinases Potential Interaction Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose GI_Glucose_Absorption Decreased GI Glucose Absorption SGLT1->GI_Glucose_Absorption Cardiac_Ion_Homeostasis Altered Cardiac Ion Homeostasis NHE1->Cardiac_Ion_Homeostasis Unintended_Signaling Unintended Signaling Cascades Other_Kinases->Unintended_Signaling

References

Technical Support Center: Enhancing Oral Bioavailability of Enavogliflozin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of Enavogliflozin.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in common animal models?

A1: Published studies have demonstrated good oral bioavailability of this compound in mice, ranging from 84.5% to 97.2%. In rats, the oral bioavailability is reported to be moderate, in the range of 56.3% to 62.1%.

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and how does it impact oral bioavailability?

A2: While the definitive BCS class for this compound is not publicly available, other SGLT2 inhibitors such as Dapagliflozin and Empagliflozin are classified as BCS Class III (high solubility, low permeability). It is plausible that this compound shares these characteristics. Low intestinal permeability is a common limiting factor for the oral bioavailability of BCS Class III drugs.

Q3: What are the primary mechanisms that may limit the oral bioavailability of this compound in animal studies?

A3: Based on its likely BCS Class III characteristics and preclinical data, the primary limiting factors for this compound's oral bioavailability are likely:

  • Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the systemic circulation.

  • First-pass metabolism: Although a major excretion route is biliary, some degree of metabolism in the liver and/or intestinal wall may occur, reducing the amount of unchanged drug reaching systemic circulation.

  • Species-specific differences: The observed difference in bioavailability between mice and rats suggests that metabolic pathways and transporter activities can vary significantly between species.

Q4: What formulation strategies can be explored to improve the oral bioavailability of this compound?

A4: To address the potential low permeability of this compound, the following formulation strategies can be investigated:

  • Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance absorption by utilizing lipid absorption pathways and improving drug solubilization in the gastrointestinal tract.

  • Nanotechnology: Formulating this compound into nanoparticles can increase the surface area for dissolution and potentially enhance absorption.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between individual animals in the same group.

Potential Cause Troubleshooting Step
Inconsistent dosing volume or technique.Ensure all technicians are properly trained on oral gavage techniques. Use calibrated equipment for dose preparation and administration.
Animal stress affecting gastrointestinal motility and absorption.Acclimatize animals to handling and the experimental environment. Perform dosing at a consistent time of day.
Fed vs. Fasted State.While studies in mice suggest no significant food effect, this may differ in other species. Standardize the feeding schedule and ensure all animals are in the same state (e.g., fasted overnight) before dosing.

Issue 2: Lower than expected oral bioavailability in rats compared to literature values.

Potential Cause Troubleshooting Step
Inappropriate vehicle for oral administration.The solubility and stability of this compound in the dosing vehicle should be confirmed. Consider testing different vehicles (e.g., aqueous solutions, suspensions, lipid-based formulations).
Suboptimal blood sampling times.Review the pharmacokinetic profile of this compound. Ensure that the sampling schedule is adequate to capture the absorption phase (Cmax) and the elimination phase.
Analytical method issues.Validate the bioanalytical method for accuracy, precision, and stability in the matrix being used (e.g., rat plasma).

Issue 3: Difficulty in establishing a clear dose-proportionality in pharmacokinetic parameters.

| Potential Cause | Troubleshooting Step | | Saturation of absorption mechanisms at higher doses. | Investigate a wider range of doses, including lower concentrations, to identify the linear range of absorption. | | Formulation issues affecting drug release at different concentrations. | Ensure the drug is fully solubilized or uniformly suspended in the vehicle at all dose levels. |

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound in Animal Models

Animal Model Dose (mg/kg) Oral Bioavailability (%)
Mice0.397.2
184.5
393.7
Rats0.362.1
156.3
358.9

Experimental Protocols

Detailed Methodology: Comparative Oral Bioavailability Study of a Novel this compound Formulation in Rats

1. Objective: To determine and compare the oral bioavailability of a novel test formulation of this compound with a standard reference formulation in male Sprague-Dawley rats.

2. Materials:

  • This compound (reference standard)

  • This compound (test formulation, e.g., a self-emulsifying drug delivery system - SEDDS)

  • Vehicle for reference formulation (e.g., 0.5% w/v methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Analytical standards and reagents for LC-MS/MS analysis

3. Animal Housing and Acclimatization:

  • House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).

  • Provide standard chow and water ad libitum.

  • Acclimatize animals for at least one week before the experiment.

4. Experimental Design:

  • Use a parallel design with two groups of rats (n=6 per group).

  • Group 1: Reference Formulation (e.g., 1 mg/kg this compound in 0.5% methylcellulose).

  • Group 2: Test Formulation (e.g., 1 mg/kg this compound in SEDDS).

  • An additional group for intravenous (IV) administration (n=4) is required to determine the absolute bioavailability of the reference formulation if not already established.

5. Dosing and Sample Collection:

  • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the formulations orally via gavage at a volume of 5 mL/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • For the IV group, administer a 0.5 mg/kg dose of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein. Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

6. Bioanalysis:

  • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2 using non-compartmental analysis software.

  • Calculate the absolute bioavailability (F) of the reference formulation using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

  • Calculate the relative bioavailability of the test formulation compared to the reference formulation.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_study In-Vivo Study cluster_analysis Analysis Phase cluster_outcome Outcome formulation Formulation Development (e.g., SEDDS) dosing Oral Administration (Test vs. Reference) formulation->dosing animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) animal_acclimatization->dosing iv_dosing Intravenous Administration (for Absolute Bioavailability) animal_acclimatization->iv_dosing sampling Serial Blood Sampling dosing->sampling iv_dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Determination of Relative and Absolute Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for evaluating the oral bioavailability of a novel this compound formulation.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_metabolism First-Pass Metabolism drug_formulation This compound Formulation (e.g., SEDDS) enterocyte Enterocyte drug_formulation->enterocyte Transcellular (Passive/Active) tight_junction Tight Junction drug_formulation->tight_junction Paracellular (with enhancers) bloodstream Bloodstream enterocyte->bloodstream tight_junction->bloodstream liver Liver bloodstream->liver liver->bloodstream Metabolites

Long-term stability of Enavogliflozin in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Enavogliflozin in laboratory settings. The information is presented in a question-and-answer format to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Currently, specific long-term storage recommendations for pure this compound are not extensively published. However, based on standard laboratory practices for similar pharmaceutical compounds, it is advisable to store this compound in a cool, dry, and dark place. For solutions, refrigeration (2-8°C) is generally recommended to minimize degradation.

Q2: How stable is this compound in plasma samples?

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in published literature, studies on other SGLT2 inhibitors, such as Empagliflozin, can provide insights into potential degradation mechanisms. Common degradation pathways for this class of compounds may involve hydrolysis and oxidation.

Q4: Are there any known incompatibilities with common laboratory reagents?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results over time Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at a lower temperature and protected from light. Verify the stability of the solution under your specific storage conditions.
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Refer to the experimental protocol section for a general procedure.
Loss of potency in biological assays Degradation of this compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, pH).

Quantitative Stability Data

The following table summarizes the short-term stability of this compound in mouse plasma as reported in a pharmacokinetic study.

Stability TestConditionsAccuracy (%)Precision (% CV)
Post-treatment Stability Stored in autosampler for 24 hours95.2 - 102.13.4 - 8.7
Freeze-Thaw Stability Three cycles of freezing and thawing93.5 - 101.52.9 - 7.5
Short-term (Bench-top) Stability Kept at room temperature for 4 hours96.8 - 103.24.1 - 6.9

Data extracted from a study by Kim et al. (2023). The study concluded no stability concerns under these conditions.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound, based on studies of other SGLT2 inhibitors.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze the sample by HPLC/UHPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze the sample by HPLC/UHPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC/UHPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at a controlled high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent.

    • Analyze the sample by HPLC/UHPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC/UHPLC.

Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify any degradation products.

Visualizations

StabilityTestingWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Plan Define Stability Study Protocol Select Select Batches and Analytical Methods Plan->Select Store Store Samples under Controlled Conditions (Temperature, Humidity, Light) Select->Store Test Test Samples at Predetermined Time Points Store->Test Test->Test Analyze Analyze Data for Trends and Degradation Test->Analyze Collect Data Report Generate Stability Report Analyze->Report

Caption: Experimental workflow for a typical drug stability study.

HypotheticalDegradationPathway cluster_degradation Degradation Products This compound This compound Hydrolysis_Product Hydrolytic Degradant (e.g., cleavage of ether linkage) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidative Degradant (e.g., hydroxylation) This compound->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Hypothetical degradation pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering adverse events in animal models during experiments with Enavogliflozin. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is beneficial in the context of type 2 diabetes.

Q2: What are the expected physiological effects of this compound in animal models?

The primary pharmacodynamic effect of this compound is glucosuria (the presence of glucose in the urine). This leads to a reduction in blood glucose levels. Due to the osmotic effect of glucose in the urine, an increase in urine volume (osmotic diuresis) is also an expected outcome. Consequently, compensatory increases in water intake (polydipsia) may be observed.

Q3: Has this compound been tested in animal models, and what is its general safety profile?

Yes, this compound has been evaluated in various animal models, including mice, rats, rabbits, and dogs.[1][2][3] In a study involving diabetic canines, this compound administered with insulin was found to be safe and effective in controlling blood glucose levels, with no serious adverse events such as diabetic ketoacidosis or severe hypoglycemia reported.[4] An ophthalmic solution of this compound also demonstrated a good safety profile in rabbits with no significant toxicity observed after multiple instillations.[1]

Troubleshooting Guide for Common Adverse Events

This section provides a structured approach to identifying and mitigating potential adverse events during in vivo studies with this compound.

Issue 1: Excessive Weight Loss or Dehydration

Symptoms:

  • Rapid or significant decrease in body weight.

  • Reduced skin turgor.

  • Lethargy or decreased activity.

  • Sunken eyes.

  • Reduced urine output despite initial polyuria.

Potential Cause: Excessive fluid loss due to osmotic diuresis, a known class effect of SGLT2 inhibitors. This can be exacerbated if the animals do not have ad libitum access to water or if their water intake does not compensate for the increased urinary output.

Troubleshooting Steps:

Step Action Rationale
1 Confirm Unrestricted Access to Water: Ensure water bottles are functioning correctly and are easily accessible to all animals. Monitor water consumption daily.
2 Monitor Hydration Status: Perform daily checks for signs of dehydration (e.g., skin tenting). Monitor body weight and urine output closely.
3 Provide Supplemental Hydration: If dehydration is observed, provide supplemental hydration with subcutaneous injections of sterile saline or other appropriate fluids as per veterinary guidance.
4 Dose Adjustment: Consider a dose reduction of this compound if excessive diuresis and subsequent dehydration persist despite adequate hydration efforts.
Issue 2: Genitourinary Tract Issues

Symptoms:

  • Inflammation or redness around the urogenital area.

  • Excessive grooming of the genital region.

  • Cloudy or discolored urine.

  • Changes in urination frequency or posture.

Potential Cause: The presence of glucose in the urine (glucosuria) can create a favorable environment for microbial growth, potentially leading to urinary tract or genital infections. This is a recognized adverse event associated with SGLT2 inhibitors.

Troubleshooting Steps:

Step Action Rationale
1 Maintain Cage Hygiene: Ensure frequent bedding changes to minimize microbial contamination from urine.
2 Visual Inspection: Conduct daily visual inspections of the urogenital area for any signs of irritation or infection.
3 Urine Analysis: If an infection is suspected, collect a urine sample for urinalysis and culture to identify the causative agent.
4 Veterinary Consultation: Consult with a veterinarian for appropriate antimicrobial treatment based on culture and sensitivity results.
Issue 3: Altered Blood Chemistry (Non-glucose)

Symptoms:

  • Changes in electrolyte levels (e.g., sodium, potassium).

  • Elevated hematocrit.

Potential Cause: Osmotic diuresis can lead to hemoconcentration and alterations in electrolyte balance.

Troubleshooting Steps:

Step Action Rationale
1 Baseline and Follow-up Blood Work: Collect blood samples for baseline and periodic monitoring of electrolytes and hematocrit.
2 Ensure Adequate Hydration: As with dehydration, ensuring sufficient water intake can help mitigate some of these changes.
3 Data Interpretation: Interpret blood chemistry changes in the context of the animal's overall health and hydration status. Minor changes may be an expected physiological response to the drug's mechanism of action.

Experimental Protocols

Pharmacokinetic Analysis in Rodents

A study on the pharmacokinetics of this compound in mice and rats utilized the following methodology:

  • Animals: Male ICR mice and Sprague-Dawley rats.[3]

  • Administration: Intravenous and oral administration of this compound at doses of 0.3, 1, and 3 mg/kg.[3]

  • Sample Collection: Blood samples were collected at various time points post-administration.[3]

  • Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Pharmacokinetic Parameters: Parameters such as clearance, volume of distribution, half-life, and oral bioavailability were calculated.[3]

The study found that this compound displayed linear pharmacokinetics in both species within the tested dose range and had high oral bioavailability.[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

The following diagram illustrates the primary mechanism of action of this compound and its physiological consequences.

Enavogliflozin_Mechanism This compound Mechanism of Action This compound This compound SGLT2 SGLT2 in Proximal Tubule This compound->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption This compound->Glucose_Reabsorption Blocks SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion (Glucosuria) Glucose_Reabsorption->Urinary_Glucose_Excretion Leads to Blood_Glucose Decreased Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis UTI_Risk Potential for Urinary Tract Infections Urinary_Glucose_Excretion->UTI_Risk Dehydration_Risk Potential for Dehydration Osmotic_Diuresis->Dehydration_Risk

Caption: Mechanism of this compound and its physiological effects.

Troubleshooting Workflow for Adverse Events

This diagram provides a logical workflow for researchers to follow when an adverse event is observed in an animal model treated with this compound.

Caption: A logical workflow for troubleshooting adverse events.

References

Technical Support Center: Refining Analytical Methods for Enavogliflozin Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of Enavogliflozin and its primary metabolites. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound and how are they formed?

A1: The primary metabolites of this compound are M1 and M2.[1] These are formed through monohydroxylation reactions catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1] M1 is a result of hydroxylation on the dihydrobenzofuran group, while M2 is formed by hydroxylation of the cyclopropyl group.[1]

Q2: What is the recommended analytical technique for the quantification of this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[2][3][4] This method offers high specificity and allows for the detection of low concentration levels typical in pharmacokinetic studies.

Q3: What are the key considerations for sample preparation when analyzing this compound and its metabolites?

A3: A robust sample preparation method is crucial for accurate analysis. For plasma and urine samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common and effective techniques. Protein precipitation can also be used, but it may lead to significant matrix effects, which can interfere with the analysis.[2]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS analysis. To minimize these effects, consider the following:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like SPE or LLE to remove interfering endogenous components from the matrix.

  • Chromatographic Separation: Ensure adequate chromatographic separation of the analytes from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition, gradient profile, and choice of analytical column.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column Overload Reduce the injection volume or the concentration of the sample.
Injection Solvent Incompatibility Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Issue 2: Low Signal Intensity or Sensitivity
Possible Cause Recommended Solution
Suboptimal Mass Spectrometer Parameters Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for this compound and its metabolites.
Inefficient Ionization Ensure the mobile phase composition is conducive to efficient ionization. For this compound, positive electrospray ionization (ESI+) is commonly used.
Analyte Degradation Check the stability of this compound and its metabolites in the sample matrix and during the analytical process. Ensure proper storage conditions (e.g., -80°C for plasma samples).
Matrix-induced Ion Suppression Implement strategies to minimize matrix effects as described in the FAQs.
Issue 3: High Background Noise or Interferences
Possible Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Co-eluting Endogenous Matrix Components Improve the sample cleanup procedure or optimize the chromatographic separation to resolve the analytes from interfering peaks.

Experimental Protocols

Protocol 1: Simultaneous Determination of this compound and its Metabolites (M1 & M2) in Human Plasma by UPLC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound-d4).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be optimized; M1: To be optimized; M2: To be optimized

Note: Specific MRM transitions for this compound and its metabolites need to be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical pharmacokinetic parameters of this compound in humans. Data for metabolites M1 and M2 are limited and require further investigation.

Analyte Matrix Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
This compound Human PlasmaDose-dependentDose-dependentDose-dependent
M1 Human PlasmaData not readily availableData not readily availableData not readily available
M2 Human PlasmaData not readily availableData not readily availableData not readily available

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC Injection reconstitution->injection Inject Sample separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification Acquire Data reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound and its metabolites.

This compound Metabolism Pathway

metabolism_pathway This compound This compound M1 M1 (Hydroxylation on dihydrobenzofuran group) This compound->M1 CYP3A4/CYP2C19 M2 M2 (Hydroxylation on cyclopropyl group) This compound->M2 CYP3A4/CYP2C19

Caption: The primary metabolic pathway of this compound to its main metabolites, M1 and M2.

References

Strategies to mitigate urinary tract infections associated with SGLT2 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SGLT2 Inhibitor Research

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting protocols for investigating urinary tract infections (UTIs) associated with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism proposed for the increased risk of urinary tract infections with SGLT2 inhibitor use?

The principal mechanism is the induction of glucosuria.[1] SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidneys.[2][3] This action leads to a significant increase in the amount of glucose excreted in the urine.[4] The resulting glucose-rich urinary environment can serve as a nutrient source for uropathogens, such as Escherichia coli, potentially facilitating their growth and increasing the risk of developing a UTI.[1][3]

cluster_0 Mechanism of SGLT2i-Associated UTI Risk SGLT2i SGLT2 Inhibitor Administration Block Inhibition of SGLT2 in Proximal Tubule SGLT2i->Block Reabsorption Decreased Renal Glucose Reabsorption Block->Reabsorption Glucosuria Increased Urinary Glucose (Glucosuria) Reabsorption->Glucosuria Growth Favorable Environment for Bacterial Growth Glucosuria->Growth UTI Increased Risk of Urinary Tract Infection Growth->UTI

Caption: Mechanism of SGLT2 inhibitor-induced UTI risk.
Q2: What are the key research avenues for developing strategies to mitigate SGLT2 inhibitor-associated UTIs?

Investigative strategies should target the consequences of the primary mechanism (glucosuria) or aim to bolster the urinary tract's natural defenses. Key areas for preclinical and clinical research include modifying the urinary environment, enhancing host defense mechanisms, and exploring adjuvant therapies that could counteract bacterial proliferation without affecting the inhibitor's glycemic control.

cluster_0 Investigative Pathways for UTI Mitigation Mitigation Mitigation Strategies (Research Areas) Env Modify Urinary Environment Mitigation->Env Host Enhance Host Defense Mitigation->Host Adj Adjuvant Therapies Mitigation->Adj Hydration Promote Diuresis (Hydration Studies) Env->Hydration pH Alter Urinary pH Env->pH Antimicrobial Enhance Endogenous Antimicrobial Peptides Host->Antimicrobial Adhesion Inhibit Bacterial Adhesion Adj->Adhesion

Caption: Potential research avenues for UTI mitigation.
Q3: How can a novel mitigation strategy be tested in a preclinical setting?

A standard and robust method is the murine (mouse) model of ascending UTI.[5] This model allows for the quantitative assessment of a strategy's effectiveness by measuring bacterial loads in the urinary tract. The general workflow involves acclimatizing the animals, administering the SGLT2 inhibitor to induce glucosuria, inducing the UTI, applying the investigational mitigation strategy, and finally, quantifying the bacterial burden.

cluster_0 Preclinical Experimental Workflow Start Start: Animal Acclimatization SGLT2i SGLT2i Treatment (e.g., 5-7 days) Start->SGLT2i UTI UTI Induction (Transurethral Inoculation) SGLT2i->UTI Strategy Apply Mitigation Strategy UTI->Strategy Endpoint Endpoint Analysis (24-48h post-infection) Strategy->Endpoint End Finish: Data Analysis Endpoint->End

Caption: Workflow for testing UTI mitigation strategies.

Experimental Protocol: Murine Model of SGLT2i-Associated UTI

This protocol provides a detailed methodology for assessing a UTI mitigation strategy in mice treated with an SGLT2 inhibitor.

  • Animal Model and Acclimatization:

    • Use female mice of a susceptible strain (e.g., C57BL/6 or CBA/J), 6-8 weeks old.[6][7]

    • House animals in a controlled environment and allow for at least one week of acclimatization before the experiment begins.

  • SGLT2 Inhibitor Administration:

    • Administer the SGLT2 inhibitor daily via oral gavage for 5-7 days prior to infection to establish stable glucosuria. Dosage should be based on pharmacokinetic and pharmacodynamic studies for the specific inhibitor.

    • A control group should receive a vehicle solution. Confirm glucosuria using urinary test strips.

  • Bacterial Inoculum Preparation:

    • Culture a uropathogenic E. coli (UPEC) strain (e.g., UTI89) overnight in Luria-Bertani (LB) broth.[6]

    • On the day of infection, spin down the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend the bacteria in PBS.[5]

    • Adjust the bacterial suspension to a final concentration of approximately 1-2 x 10⁸ colony-forming units (CFU) in 50 µL.[6][8] The optical density at 600 nm (OD₆₀₀) can be used to estimate concentration.[6]

  • Transurethral Inoculation:

    • Anesthetize the mice using an approved protocol (e.g., isoflurane inhalation).

    • Gently massage the lower abdomen to empty the bladder of urine.[9]

    • Introduce a sterile, lubricated catheter into the urethral orifice.

    • Slowly instill 50 µL of the bacterial inoculum directly into the bladder.[6][9]

  • Application of Mitigation Strategy:

    • Administer the experimental mitigation agent according to its specific protocol (e.g., oral gavage, intraperitoneal injection, or inclusion in drinking water). This should be done concurrently with the SGLT2i administration and/or post-infection, depending on the research question.

  • Endpoint Analysis (24-48 hours post-infection):

    • Humanely euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize each organ separately in sterile PBS.[9]

    • Perform serial dilutions of the tissue homogenates and plate them on LB agar.

    • Incubate the plates overnight at 37°C.

    • Count the colonies to determine the bacterial load (CFU) per organ. Data are typically log-transformed for statistical analysis.

Q4: What is the reported incidence of UTIs associated with SGLT2 inhibitors in clinical studies?

The incidence of UTIs in patients using SGLT2 inhibitors varies across clinical trials. While many studies show a numerical increase in UTI events compared to placebo, the difference is not always statistically significant. The risk appears to be more pronounced for genital mycotic infections than for UTIs.[1] Below is a summary of data from selected studies.

Drug/DosePatient Population (T2DM)UTI Incidence (SGLT2i Group)UTI Incidence (Control Group)Study Reference(s)
Dapagliflozin (5 mg/day) Inadequately controlled on metformin13.3%8.0% (Placebo)[10]
Dapagliflozin (10 mg/day) Inadequately controlled on metformin11.7%8.0% (Placebo)[10]
Dapagliflozin (pooled data) General T2DM4.3%Not specified[10]
Empagliflozin (pooled data) General T2DM6.5%Not specified[10]
Dapagliflozin (pooled data) General T2DM34.0%11.72% (Non-SGLT2i)[11][12]
Empagliflozin (pooled data) General T2DM33.03%11.72% (Non-SGLT2i)[11][12]

Note: Incidence rates can be influenced by study duration, patient demographics, and definition of UTI events.

Troubleshooting Experimental Issues

Problem: High variability in bacterial colonization within our murine UTI model.
  • Possible Cause 1: Inconsistent Inoculation. The transurethral catheterization technique requires precision. Incomplete bladder emptying before inoculation or vesicoureteral reflux (urine and bacteria flowing back to the kidneys) can cause high variability.

    • Solution: Ensure consistent and gentle bladder massage to void urine.[9] Instill the bacterial suspension slowly to minimize reflux.[9] Include a mock-infection group with sterile PBS to control for procedural inflammation.[5]

  • Possible Cause 2: Animal-Specific Factors. The microbiome, age, and estrous cycle of female mice can influence susceptibility to UTIs.

    • Solution: Standardize the age and source of the animals. House animals in the same environment for acclimatization to normalize gut and urogenital microbiota. Some researchers may choose to synchronize the estrous cycle of female mice, although this adds complexity.

Problem: Glucosuria levels are inconsistent despite standardized SGLT2 inhibitor dosing.
  • Possible Cause 1: Administration Issues. Improper oral gavage technique can lead to incomplete dosing.

    • Solution: Ensure all technical staff are thoroughly trained in oral gavage. Observe animals post-dosing to ensure they do not regurgitate the compound.

  • Possible Cause 2: Diet and Water Intake. Food and water consumption can influence urine volume and glucose concentration.

    • Solution: Provide ad libitum access to a standardized chow and water. Monitor for any changes in consumption patterns, as SGLT2 inhibitors can have a diuretic effect.[3] Ensure cages are set up to prevent contamination of food and water sources.

References

Validation & Comparative

Preclinical Showdown: Enavogliflozin and Dapagliflozin Square Off in Early-Stage Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of type 2 diabetes therapeutics, two sodium-glucose cotransporter 2 (SGLT2) inhibitors, Enavogliflozin and Dapagliflozin, have demonstrated significant promise in preclinical studies. This comprehensive guide provides a detailed comparison of their performance in various animal models, offering researchers, scientists, and drug development professionals a thorough analysis of their respective pharmacological profiles, supported by experimental data.

Both this compound, a newer entrant, and the established Dapagliflozin, operate by inhibiting SGLT2 in the kidneys, thereby promoting the excretion of excess glucose in the urine and lowering blood glucose levels.[1][2] While head-to-head preclinical trials are not extensively available, a comparative analysis of individual studies reveals key similarities and differences in their potency, selectivity, and efficacy in preclinical models of type 2 diabetes.

In Vitro Potency and Selectivity: A Head-to-Head Look

A critical determinant of an SGLT2 inhibitor's efficacy and safety profile is its potency and selectivity for SGLT2 over its isoform, SGLT1. Inhibition of SGLT1, which is predominantly found in the gastrointestinal tract, can lead to undesirable side effects. Preclinical data indicate that both this compound and Dapagliflozin are highly potent and selective inhibitors of SGLT2.

ParameterThis compoundDapagliflozinReference
SGLT2 IC50 0.8 ± 0.3 nM1.1 nM[3]
SGLT1 IC50 549.3 ± 139.6 nM-[3]
Selectivity (SGLT1/SGLT2) ~687-fold>1200-fold[3]

Pharmacokinetic Profile: A Comparative Glimpse

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and overall therapeutic effect. Preclinical studies in rodents have shed light on the pharmacokinetic profiles of both this compound and Dapagliflozin.

One notable preclinical study directly compared the kidney distribution of this compound and Dapagliflozin in rats. The ratio of the area under the curve (AUC) in the kidney to the AUC in plasma was found to be higher for this compound, suggesting a greater accumulation in the target organ.

ParameterThis compound (Rats)Dapagliflozin (Rats)Reference
Kidney to Plasma AUC Ratio 85.0 ± 16.164.6 ± 31.8[3]
Oral Bioavailability 56.3–62.1% (Rats)Not explicitly stated in preclinical studies[3]
Primary Route of Excretion BiliaryRenal (as metabolites)[3][4]

Efficacy in Preclinical Models of Type 2 Diabetes

The ultimate test of a diabetes drug's potential lies in its ability to effectively control blood glucose levels in relevant animal models. Both this compound and Dapagliflozin have been evaluated in the Zucker Diabetic Fatty (ZDF) rat, a well-established model of type 2 diabetes.

Blood Glucose Control
StudyAnimal ModelTreatmentDurationKey FindingsReference
This compoundCanine Diabetes ModelInsulin + this compound (once daily)8 weeks20% decrease in fructosamine levels[5][6]
DapagliflozinZucker Diabetic Fatty (ZDF) ratsDapagliflozin (0.1 - 1.0 mg/kg/day)2 weeksSignificant reduction in fasting and fed plasma glucose levels[7][8][9]
Glycated Hemoglobin (HbA1c) Reduction

While direct preclinical comparisons of HbA1c reduction are limited, data from separate studies provide insights into the potential of each compound.

StudyAnimal ModelTreatmentDurationHbA1c ReductionReference
This compound---Preclinical data on HbA1c reduction not available
DapagliflozinZucker Diabetic Fatty (ZDF) ratsDapagliflozin (unspecified dose)2 weeksDose-dependent reductions in HbA1c[10]

Experimental Protocols

In Vitro SGLT Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) for SGLT1 and SGLT2, cell-based assays measuring the uptake of a glucose analog are typically used.[8] Chinese hamster ovary (CHO) cells or other suitable cell lines are engineered to express human SGLT1 or SGLT2. These cells are then incubated with varying concentrations of the test compound (this compound or Dapagliflozin) and a radiolabeled or fluorescent glucose analog. The amount of glucose analog taken up by the cells is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces glucose uptake by 50%.

Animal Models and Efficacy Studies

The Zucker Diabetic Fatty (ZDF) rat is a commonly used preclinical model for type 2 diabetes.[11][12] These rats are genetically predisposed to obesity, insulin resistance, and hyperglycemia. For efficacy studies, male ZDF rats are typically used.[7] The animals are administered the test compound (this compound or Dapagliflozin) or a vehicle control orally once daily for a specified duration. Blood samples are collected at various time points to measure fasting and fed plasma glucose levels.[7][9] Urine is also collected to measure urinary glucose excretion.[10][13] At the end of the study, blood may be collected to measure HbA1c levels.

Oral Glucose Tolerance Test (OGTT)

An oral glucose tolerance test (OGTT) is performed to assess how well the body processes glucose.[14][15][16] After an overnight fast, a baseline blood glucose level is measured. The animals are then administered an oral bolus of glucose. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SGLT2 inhibitors and a typical experimental workflow for evaluating their efficacy in preclinical models.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Bloodstream Bloodstream Filtrate Glomerular Filtrate (contains Glucose) Urine Urine (Increased Glucose) Filtrate->Urine Excretion SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose & Na+ Tubular_Cell Tubular Epithelial Cell Tubular_Cell->Bloodstream Glucose Reabsorption SGLT2->Tubular_Cell This compound This compound or Dapagliflozin This compound->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition

Preclinical_Workflow start Start: Select Diabetic Animal Model (e.g., ZDF Rats) acclimatization Acclimatization Period start->acclimatization randomization Randomization into Treatment Groups (Vehicle, this compound, Dapagliflozin) acclimatization->randomization treatment Daily Oral Administration of Test Compounds randomization->treatment monitoring Monitor Body Weight, Food & Water Intake treatment->monitoring blood_glucose Measure Fasting & Fed Blood Glucose treatment->blood_glucose ugc Collect Urine for Glucose Excretion Analysis treatment->ugc ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt hba1c Measure HbA1c at Endpoint treatment->hba1c data_analysis Data Analysis and Comparison monitoring->data_analysis blood_glucose->data_analysis ugc->data_analysis ogtt->data_analysis hba1c->data_analysis end End: Evaluate Efficacy and Safety data_analysis->end

Preclinical Efficacy Evaluation Workflow

Conclusion

Both this compound and Dapagliflozin have demonstrated robust glucose-lowering effects in preclinical models, validating the SGLT2 inhibition approach for the treatment of type 2 diabetes. While Dapagliflozin has a more extensive body of published preclinical data, the available information on this compound suggests it is a highly potent and selective SGLT2 inhibitor with a favorable pharmacokinetic profile, particularly its high concentration in the kidney. The preclinical data, while not from direct head-to-head comparative studies, indicate that both compounds are effective in improving glycemic control. Further direct comparative preclinical and clinical studies will be instrumental in delineating the nuanced differences in their therapeutic profiles and guiding their optimal use in the clinical setting.

References

Enavogliflozin: A Comparative Efficacy Analysis Against Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Enavogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class. The analysis is based on available data from clinical trials and published research, with a focus on key performance metrics relevant to the treatment of type 2 diabetes mellitus (T2DM).

Executive Summary

This compound has demonstrated significant efficacy in glycemic control, comparable or, in specific patient populations, superior to Dapagliflozin. Clinical trial data consistently show that this compound effectively reduces HbA1c, fasting plasma glucose, body weight, and blood pressure. As a potent and selective SGLT2 inhibitor, its mechanism of action aligns with the established benefits of this class of drugs, including the potential for cardiovascular and renal protection. However, direct comparative efficacy data against Empagliflozin and Canagliflozin are limited, and long-term cardiovascular and renal outcome data for this compound are still forthcoming from ongoing trials such as the ENVELOP study.

Data Presentation

The following tables summarize the quantitative data from key clinical trials involving this compound.

Table 1: Efficacy of this compound Monotherapy vs. Placebo (24 Weeks)

Efficacy EndpointThis compound (0.3 mg)Placebo
Change in HbA1c (%) -0.99 (placebo-adjusted)-
Change in Fasting Plasma Glucose (mg/dL) -40.1 (place-adjusted)-
Change in Body Weight (kg) -2.5 (placebo-adjusted)-
Proportion of Patients Achieving HbA1c <7.0% 71%24%

Table 2: Comparative Efficacy of this compound vs. Dapagliflozin as Add-on to Metformin (24 Weeks)

Efficacy EndpointThis compound (0.3 mg)Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c (%) -0.80-0.75
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL) -32.53-29.14
Change in Body Weight (kg) -3.77-3.58
Change in Systolic Blood Pressure (mmHg) -5.93-6.57
Change in Diastolic Blood Pressure (mmHg) -5.41-4.26
Proportion of Patients Achieving HbA1c <7.0% 61%62%

Table 3: Comparative Efficacy of this compound vs. Dapagliflozin in Patients with Mild Renal Impairment (eGFR 60 to <90 mL/min/1.73m²) (24 Weeks Pooled Analysis)

Efficacy EndpointThis compound (0.3 mg)Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c (%) -0.94-0.77
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL) Statistically significant reduction compared to dapagliflozin-

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully publicly available. However, based on published study designs and clinical trial registrations, the general methodologies are as follows:

This compound Monotherapy Trial:

  • Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, phase III trial.

  • Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.

  • Intervention: this compound 0.3 mg once daily versus placebo.

  • Primary Endpoint: Change in HbA1c from baseline at week 24.

  • Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, and changes in fasting plasma glucose and body weight.

This compound as Add-on to Metformin Trial (NCT04634500):

  • Design: A 24-week, multicenter, randomized, double-blind, active-controlled, phase III non-inferiority trial.[1]

  • Participants: Patients with type 2 diabetes inadequately controlled on metformin alone.

  • Intervention: this compound 0.3 mg once daily or Dapagliflozin 10 mg once daily, in addition to metformin.

  • Primary Endpoint: Change in HbA1c from baseline at week 24, with a non-inferiority margin of 0.35%.[1]

  • Secondary Endpoints: Changes in fasting plasma glucose, body weight, and blood pressure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SGLT2_Inhibitor_Mechanism_of_Action cluster_kidney Kidney (Proximal Tubule) cluster_inhibition SGLT2 Inhibition Glomerular Filtration Glomerular Filtration SGLT2 Transporter SGLT2 Transporter Glomerular Filtration->SGLT2 Transporter Glucose & Sodium Glucose & Sodium Reabsorption Glucose & Sodium Reabsorption SGLT2 Transporter->Glucose & Sodium Reabsorption Increased Urinary\nGlucose Excretion Increased Urinary Glucose Excretion SGLT2 Transporter->Increased Urinary\nGlucose Excretion Inhibition Bloodstream Bloodstream Glucose & Sodium Reabsorption->Bloodstream Urine Urine This compound This compound Block SGLT2 Block SGLT2 This compound->Block SGLT2 Block SGLT2->SGLT2 Transporter Increased Urinary\nGlucose Excretion->Urine Lowered Blood\nGlucose Lowered Blood Glucose Increased Urinary\nGlucose Excretion->Lowered Blood\nGlucose

Caption: Mechanism of action of SGLT2 inhibitors like this compound in the kidney.

Experimental_Workflow_Comparative_Trial Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Group A Treatment Group A Randomization->Treatment Group A Treatment Group B Treatment Group B Randomization->Treatment Group B Treatment Group A\n(this compound + Metformin) Treatment Group A (this compound + Metformin) Treatment Group B\n(Dapagliflozin + Metformin) Treatment Group B (Dapagliflozin + Metformin) 24-Week Treatment Period 24-Week Treatment Period Data Collection Data Collection 24-Week Treatment Period->Data Collection Data Collection\n(HbA1c, FPG, Weight, BP) Data Collection (HbA1c, FPG, Weight, BP) Statistical Analysis\n(Non-inferiority) Statistical Analysis (Non-inferiority) Results & Conclusion Results & Conclusion Treatment Group A->24-Week Treatment Period Treatment Group B->24-Week Treatment Period Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Statistical Analysis->Results & Conclusion

Caption: Generalized workflow for a comparative clinical trial of SGLT2 inhibitors.

Limitations

It is crucial to acknowledge the limitations of this comparative guide. The available data for this compound is primarily from clinical trials sponsored by the manufacturer, and direct head-to-head comparisons with Empagliflozin and Canagliflozin are not yet available in the public domain. The long-term cardiovascular and renal outcomes of this compound are currently under investigation in the ENVELOP trial, and the results are not yet known.[2][3][4] Furthermore, detailed, publicly accessible experimental protocols for the completed trials are limited. This guide will be updated as more data becomes available.

References

Enavogliflozin's Cardiorenal Benefits: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enavogliflozin's emerging cardiorenal profile against established SGLT2 inhibitors, supported by available experimental data and detailed methodologies from key clinical trials.

This compound, a novel sodium-glucose cotransporter-2 (SGLT2) inhibitor, is under active investigation to validate its potential cardiorenal benefits, a hallmark of this therapeutic class. While direct evidence from large-scale cardiovascular and renal outcome trials is forthcoming, existing phase III data on glycemic control and surrogate markers, alongside the design of the pivotal ENVELOP trial, offer valuable insights for the research community. This guide summarizes the current evidence for this compound and compares it with the well-established cardiorenal benefits of Dapagliflozin and Empagliflozin.

Comparative Efficacy: this compound vs. Dapagliflozin

Pooled analysis of two phase III, 24-week, randomized, double-blind clinical trials in patients with type 2 diabetes mellitus (T2DM) provides the most robust comparative data for this compound to date. These studies compared this compound (0.3 mg/day) with Dapagliflozin (10 mg/day).

Table 1: Glycemic and Metabolic Endpoints from Pooled Phase III Trials

EndpointThis compound (0.3 mg)Dapagliflozin (10 mg)p-valueCitation
Change in HbA1c (Mildly Reduced eGFR) -0.94%-0.77%0.0196[1][2]
Change in Fasting Plasma Glucose (Mildly Reduced eGFR) -28.54 mg/dL-23.52 mg/dL0.0371[2]
Change in Body Weight -3.77 kg-3.58 kgNS[3]
Change in Systolic Blood Pressure -5.93 mmHg-6.57 mmHgNS[3]
Change in Diastolic Blood Pressure -5.41 mmHg-4.26 mmHgNS[3]
Urine Glucose-Creatinine Ratio 60.4844.94<0.0001[3]

NS: Not Specified

Experimental Protocols: The ENVELOP Trial

The "this compound to Evaluate Cardiorenal Outcomes in Patients with Type 2 Diabetes" (ENVELOP) trial is a large-scale, ongoing study designed to provide definitive evidence on the cardiorenal efficacy and safety of this compound.[4][5]

Table 2: Key Methodologies of the ENVELOP Trial

ParameterDescription
Study Design Investigator-initiated, multicenter, randomized, pragmatic, open-label, active-controlled, non-inferiority trial.[4]
Participants 2,862 adults (≥19 years) with T2DM and a history of, or at risk for, cardiovascular disease.[4][5]
Intervention This compound versus other SGLT2 inhibitors with proven cardiorenal benefits (Dapagliflozin or Empagliflozin).[4][5]
Primary Endpoint Time to the first occurrence of a composite of major adverse cardiovascular or renal events.[4][5]
Key Inclusion Criteria Adults with T2DM and established atherosclerotic cardiovascular disease, heart failure, or at least two cardiovascular risk factors.[4]
Key Exclusion Criteria Type 1 diabetes, moderate to severe hepatic impairment, uncontrolled hypertension, recent acute coronary syndrome or stroke.[4]

Signaling Pathways and Mechanism of Action

The cardiorenal benefits of SGLT2 inhibitors are multifactorial, extending beyond glycemic control. While specific data for this compound on these pathways is still emerging, the established mechanisms for Dapagliflozin and Empagliflozin provide a framework for anticipated effects.

dot

cluster_kidney Kidney cluster_heart Heart SGLT2 SGLT2 Inhibition Natriuresis Natriuresis & Glucosuria SGLT2->Natriuresis Diuresis Osmotic Diuresis SGLT2->Diuresis TGF Tubuloglomerular Feedback Restoration Natriuresis->TGF Afferent Afferent Arteriole Vasoconstriction TGF->Afferent Intraglomerular ↓ Intraglomerular Pressure Afferent->Intraglomerular Hyperfiltration ↓ Glomerular Hyperfiltration Intraglomerular->Hyperfiltration Albuminuria ↓ Albuminuria Hyperfiltration->Albuminuria Preload ↓ Preload & Afterload Diuresis->Preload Cardiac Improved Cardiac Function Preload->Cardiac Metabolism Improved Cardiac Metabolism (Ketone Utilization) Metabolism->Cardiac Sympathetic ↓ Sympathetic Nervous System Activity Sympathetic->Cardiac Start Patient Screening (T2DM with CV risk) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Eligible ScreenFail Screen Failure Inclusion->ScreenFail Not Eligible GroupA This compound + Standard of Care Randomization->GroupA GroupB Dapagliflozin/Empagliflozin + Standard of Care Randomization->GroupB FollowUp Follow-up Period GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (MACE or Renal Events) FollowUp->Endpoint Analysis Data Analysis (Non-inferiority) Endpoint->Analysis SGLT2i SGLT2 Inhibition Natriuresis Increased Natriuresis SGLT2i->Natriuresis UrateExcretion Increased Uric Acid Excretion Natriuresis->UrateExcretion SerumUrate ↓ Serum Uric Acid UrateExcretion->SerumUrate RenalProtection Potential for Additional Renal Protection SerumUrate->RenalProtection

References

Cross-validation of Enavogliflozin's efficacy in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical data supporting the efficacy of Enavogliflozin across various animal species, with a comparative look at other SGLT2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated promising glycemic control in a variety of animal models. This guide provides a detailed comparison of its efficacy, supported by available experimental data, against other established SGLT2 inhibitors. The information is presented to aid in the understanding of this compound's preclinical profile and its potential as a therapeutic agent for type 2 diabetes.

Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in several preclinical studies involving mice, rats, and canines. These studies have assessed its impact on key diabetic parameters, offering insights into its potency and therapeutic potential.

Canine Studies

A significant study in diabetic canines demonstrated the effectiveness of this compound in improving glycemic control. When administered as an add-on to insulin therapy, this compound led to notable reductions in fructosamine and the required insulin dosage.[1][2][3]

Table 1: Efficacy of this compound in Diabetic Canines (8-week study)

ParameterOnce Daily DosingOnce Every Three Days Dosing
Fructosamine Reduction 20%15%
Insulin Dose Reduction 25%15%
Body Weight Reduction 5%2%
Blood Pressure Reduction 20 mmHgNot statistically significant

These findings suggest a dose-dependent effect, with daily administration providing a better therapeutic outcome.[1][2][3]

Rodent Studies

While direct head-to-head efficacy studies of this compound against other SGLT2 inhibitors in diabetic rodent models are not extensively available in the public domain, pharmacokinetic studies provide valuable comparative insights. A study in mice demonstrated that this compound has a significantly higher kidney distribution compared to dapagliflozin and ipragliflozin.[4] This preferential accumulation in the target organ could suggest a more potent or sustained effect.

Table 2: Kidney to Plasma AUC Ratio of SGLT2 Inhibitors in Mice

SGLT2 InhibitorKidney to Plasma AUC Ratio (Mean ± SD)
This compound 85.0 ± 16.1
Dapagliflozin 64.6 ± 31.8
Ipragliflozin 38.4 ± 5.3

Further research in a mouse model of Alzheimer's disease, which also exhibits metabolic dysregulation, showed that this compound treatment improved glucose tolerance.

Human Clinical Data (for context)

Although this guide focuses on animal models, human clinical trial data provides a valuable benchmark for this compound's efficacy. In a 24-week, double-blind, randomized trial, this compound (0.3 mg/day) was compared to dapagliflozin (10 mg/day) as an add-on to metformin in patients with type 2 diabetes.[5][6][7][8]

Table 3: Comparative Efficacy of this compound and Dapagliflozin in Humans (24-week study)

ParameterThis compound (0.3 mg)Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c -0.80%-0.75%
Adjusted Mean Change in Fasting Plasma Glucose -32.53 mg/dL-29.14 mg/dL
Change in Body Weight -3.77 kg-3.58 kg
Change in Systolic Blood Pressure -5.93 mmHg-6.57 mmHg
Change in Diastolic Blood Pressure -5.41 mmHg-4.26 mmHg
Urine Glucose-Creatinine Ratio (g/g) 60.4844.94

These results demonstrate that this compound at a much lower dose is non-inferior to dapagliflozin in improving glycemic control and other metabolic parameters.[5][6][7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key cited studies.

Canine Diabetes Study
  • Animal Model: Companion dogs with naturally occurring insulin-dependent diabetes that was inadequately controlled with insulin alone.

  • Study Design: Investigator-initiated clinical study with two treatment groups.

  • Group 1 (Once Daily): Insulin and this compound administered once daily for eight weeks.

  • Group 2 (Once Every Three Days): Insulin and this compound administered once every three days for eight weeks.

  • Efficacy Parameters: Fructosamine, fasting glucose, insulin dose changes, body weight, and blood pressure were measured and compared between the two groups.[1][2][3]

Mouse Pharmacokinetic Study
  • Animal Model: Male ICR mice.

  • Drug Administration: Single intravenous or oral administration of this compound, dapagliflozin, or ipragliflozin.

  • Data Collection: Plasma and kidney tissue samples were collected at various time points.

  • Analysis: Drug concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the area under the concentration-time curve (AUC) in both plasma and kidney tissue.[4]

Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)
  • Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from the tail vein.

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

The mechanism of action of SGLT2 inhibitors, including this compound, primarily involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion and a reduction in blood glucose levels.

SGLT2_Inhibition_Pathway cluster_blood Bloodstream cluster_tubule Kidney Proximal Tubule cluster_urine Urine Glomerulus Glomerulus Glucose_Tubule Glucose Glomerulus->Glucose_Tubule Sodium_Tubule Sodium Glomerulus->Sodium_Tubule Glucose_Blood High Blood Glucose Glucose_Blood->Glomerulus Filtration SGLT2 SGLT2 Transporter SGLT2->Glucose_Blood Reabsorption Glucose_Tubule->SGLT2 Co-transport Urine_Output Increased Urinary Glucose Excretion Glucose_Tubule->Urine_Output Sodium_Tubule->SGLT2 Co-transport This compound This compound This compound->SGLT2 Inhibition Experimental_Workflow_Canine_Study start Diabetic Dogs on Insulin Therapy randomization Randomization start->randomization group1 Group 1: Insulin + this compound (Once Daily) randomization->group1 group2 Group 2: Insulin + this compound (Once Every Three Days) randomization->group2 treatment 8-Week Treatment Period group1->treatment group2->treatment data_collection Data Collection: - Fructosamine - Fasting Glucose - Insulin Dose - Body Weight - Blood Pressure treatment->data_collection analysis Comparative Analysis data_collection->analysis

References

Enavogliflozin and Metformin Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the combination therapy of enavogliflozin and metformin for the treatment of type 2 diabetes mellitus (T2DM). It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative therapies, supported by experimental data and methodologies.

Introduction

This compound is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1] Its mechanism of action is independent of insulin, focusing on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.[1][2] Metformin, the first-line therapy for T2DM, primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[3][[“]][5] The combination of these two agents offers a complementary approach to glycemic control.

Mechanism of Action: Signaling Pathways

The distinct mechanisms of this compound and metformin are visualized below.

cluster_this compound This compound Pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits Urinary Glucose Excretion Urinary Glucose Excretion This compound->Urinary Glucose Excretion increases Renal Glucose Reabsorption Renal Glucose Reabsorption SGLT2->Renal Glucose Reabsorption mediates Blood Glucose Blood Glucose Renal Glucose Reabsorption->Blood Glucose increases Urinary Glucose Excretion->Blood Glucose decreases

This compound's Mechanism of Action

cluster_metformin Metformin Pathway Metformin Metformin Mitochondrial Complex I Mitochondrial Complex I Metformin->Mitochondrial Complex I inhibits AMPK AMPK Mitochondrial Complex I->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Hepatic Glucose Production Hepatic Glucose Production Gluconeogenesis->Hepatic Glucose Production drives

Metformin's Primary Mechanism of Action

Comparative Efficacy Data

Clinical trial data demonstrates the efficacy of this compound as an add-on therapy to metformin. The following tables summarize key findings from a 24-week, double-blind, randomized, phase 3 study (NCT04634500) comparing this compound to dapagliflozin in patients with T2DM inadequately controlled on metformin alone.[3][6][7]

Table 1: Glycemic Control

ParameterThis compound 0.3 mg + Metformin (n=101)Dapagliflozin 10 mg + Metformin (n=99)
Adjusted Mean Change in HbA1c at Week 24 -0.80%-0.75%
Patients Achieving HbA1c <7.0% at Week 24 61%62%
Adjusted Mean Change in Fasting Plasma Glucose at Week 24 -32.53 mg/dL-29.14 mg/dL

Table 2: Metabolic Parameters

ParameterThis compound 0.3 mg + MetforminDapagliflozin 10 mg + Metformin
Change in Body Weight at Week 24 -3.77 kg-3.58 kg
Change in Systolic Blood Pressure at Week 24 -5.93 mm Hg-6.57 mm Hg
Change in Diastolic Blood Pressure at Week 24 -5.41 mm Hg-4.26 mm Hg

Comparative Safety and Tolerability

Both this compound and dapagliflozin were found to be safe and well-tolerated when added to metformin.[3][6][7] A 52-week extension study further supported the long-term safety of this compound.[5]

Table 3: Adverse Events of Special Interest

Adverse EventThis compound 0.3 mg + MetforminDapagliflozin 10 mg + Metformin
Hypoglycemia 0 episodes1 episode
Urinary Tract Infections 1 case of cystitis1 case of cystitis
Genital Mycotic Infections Not specified in detail, but generally lowNot specified in detail, but generally low

Experimental Protocols

The data presented is primarily from a multicenter, double-blind, randomized, phase 3 clinical trial (NCT04634500).[3][6][7][8]

Study Design and Patient Population
  • Design: A 24-week, randomized, double-blind, active-controlled, parallel-group study.[8]

  • Participants: 200 Korean patients with type 2 diabetes mellitus who had inadequate glycemic control (HbA1c between 7.0% and 10.5%) despite being on a stable dose of metformin (≥1000 mg/day) for at least 8 weeks.[8]

  • Inclusion Criteria: Age between 19 and 80 years, BMI between 20 and 45 kg/m ².[8]

  • Exclusion Criteria: History of severe heart failure, uncontrolled hypertension, or significant renal impairment (eGFR < 60 mL/min/1.73 m²).[8]

Treatment Regimen
  • This compound Group: this compound 0.3 mg once daily as an add-on to metformin.[8]

  • Dapagliflozin Group: Dapagliflozin 10 mg once daily as an add-on to metformin.[8]

Endpoints
  • Primary Endpoint: Change in HbA1c from baseline to week 24.[3][6][7]

  • Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, change in fasting plasma glucose, body weight, and blood pressure.[3][6][7]

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial.

Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Period (24 Weeks) Treatment Period (24 Weeks) Randomization->Treatment Period (24 Weeks) Data Collection Data Collection Treatment Period (24 Weeks)->Data Collection Visits at baseline, weeks 6, 12, 24 Data Analysis Data Analysis Data Collection->Data Analysis

Clinical Trial Workflow

Comparison with Other Combination Therapies

While direct head-to-head trials are limited, the this compound-metformin combination can be compared to other common add-on therapies for metformin based on their established profiles.

Table 4: General Comparison of Metformin Add-on Therapies

Drug ClassPrimary MechanismKey Advantages with MetforminPotential Disadvantages
SGLT2 Inhibitors (e.g., this compound) Increase urinary glucose excretionWeight loss, blood pressure reduction, low hypoglycemia riskGenital mycotic infections, urinary tract infections
DPP-4 Inhibitors Increase incretin levelsWell-tolerated, weight neutral, low hypoglycemia riskModest HbA1c reduction, potential for pancreatitis
GLP-1 Receptor Agonists Enhance glucose-dependent insulin secretionSignificant HbA1c and weight reduction, cardiovascular benefitsGastrointestinal side effects, injectable administration
Sulfonylureas Increase insulin secretionHigh efficacy in HbA1c reduction, oral administrationHypoglycemia risk, weight gain
Thiazolidinediones (TZDs) Improve insulin sensitivityDurable glycemic control, low hypoglycemia riskWeight gain, fluid retention, heart failure risk

Conclusion

The combination of this compound and metformin represents a robust therapeutic strategy for the management of type 2 diabetes. This is evidenced by its complementary mechanisms of action and strong clinical data demonstrating significant improvements in glycemic control and metabolic parameters with a favorable safety profile.[3][6][7] The low risk of hypoglycemia makes this combination an attractive option for a broad range of patients.[9] Further research and long-term observational studies will continue to delineate the full potential of this combination therapy in the evolving landscape of diabetes care.

References

A Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of leading SGLT2 inhibitors, supported by clinical trial data and mechanistic insights.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, demonstrating not only robust glycemic control but also significant cardiovascular and renal benefits. However, as with any therapeutic class, understanding the nuances of their safety profiles is paramount for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the safety profiles of four major SGLT2 inhibitors: canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin, drawing upon data from their respective landmark cardiovascular outcomes trials (CVOTs).

Comparative Safety Data from Cardiovascular Outcomes Trials

The following table summarizes the incidence of key adverse events observed in the primary CVOTs for each SGLT2 inhibitor. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and definitions of adverse events.

Adverse EventCanagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Empagliflozin (EMPA-REG OUTCOME)Ertugliflozin (VERTIS CV)
Diabetic Ketoacidosis (DKA) 0.6 vs 0.3 (events per 1000 patient-years)[1]0.3% vs 0.1% (P=0.02)[2][3]Not significantly increasedNot significantly increased
Genital Mycotic Infections (Male) 3.7% vs 0.6%[3]2.8% vs 0.5%6.4% vs 1.8%3.7% vs 0.5%
Genital Mycotic Infections (Female) 10.6% vs 3.2%[3]8.4% vs 1.2%18.4% vs 6.4%9.1% vs 2.2%
Urinary Tract Infection 5.9% vs 4.0%[4]8.8% vs 8.1%18.0% vs 18.1%12.1% vs 10.2% (P < 0.05)[4]
Volume Depletion 2.6% vs 1.9%2.5% vs 2.1%5.1% vs 4.9%Not significantly increased
Bone Fracture 15.4 vs 11.9 (events per 1000 patient-years)[1]5.7% vs 6.0%Not significantly increasedNot significantly increased
Lower-Limb Amputation 6.3 vs 3.4 (events per 1000 patient-years); HR 1.97[1][5]No significant differenceNo significant difference2.0% vs 1.6% (P > 0.05)[4]

Experimental Protocols of Key Cardiovascular Outcomes Trials

A summary of the methodologies for the pivotal CVOTs provides context for the safety data presented above.

FeatureCANVAS Program (Canagliflozin)DECLARE-TIMI 58 (Dapagliflozin)EMPA-REG OUTCOME (Empagliflozin)VERTIS CV (Ertugliflozin)
Patient Population 10,142 patients with type 2 diabetes and high cardiovascular risk (established CVD or multiple risk factors).[5]17,160 patients with type 2 diabetes and established atherosclerotic cardiovascular disease or multiple risk factors.[2]7,020 patients with type 2 diabetes and established cardiovascular disease.8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[4]
Inclusion Criteria (Key) Age ≥30 years with a history of symptomatic atherosclerotic vascular disease, or age ≥50 years with ≥2 cardiovascular risk factors.Age ≥40 years with established CVD or multiple risk factors for ASCVD.[2]Age ≥18 years with established cardiovascular disease.Age ≥40 years with established atherosclerotic cardiovascular disease.[4]
Exclusion Criteria (Key) eGFR <30 mL/min/1.73 m².History of bladder cancer, type 1 diabetes.eGFR <30 mL/min/1.73 m².eGFR <30 mL/min/1.73 m², history of type 1 diabetes or ketoacidosis.[4]
Dosage Canagliflozin 100 mg or 300 mg once daily.[6]Dapagliflozin 10 mg once daily.[7]Empagliflozin 10 mg or 25 mg once daily.Ertugliflozin 5 mg or 15 mg once daily.[4]
Primary Safety Endpoint Non-inferiority for major adverse cardiovascular events (MACE): cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.Non-inferiority for MACE.[2]Non-inferiority for MACE.Non-inferiority for MACE.[4]

Mechanistic Insights into Adverse Events: Signaling Pathways

The therapeutic and adverse effects of SGLT2 inhibitors are rooted in their mechanism of action and subsequent downstream physiological changes.

On-Target Effect: Glycosuria and Glycemic Control

SGLT2 inhibitors competitively block the SGLT2 protein in the proximal convoluted tubule of the kidney, preventing the reabsorption of filtered glucose and leading to its excretion in the urine. This insulin-independent mechanism effectively lowers blood glucose levels.

On_Target_Effect SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 Protein (Proximal Tubule) SGLT2i->SGLT2 Inhibits GlucoseReabsorption Glucose Reabsorption SGLT2i->GlucoseReabsorption Blocks Glycosuria Increased Urinary Glucose Excretion SGLT2i->Glycosuria Promotes SGLT2->GlucoseReabsorption Mediates BloodGlucose Decreased Blood Glucose GlucoseReabsorption->BloodGlucose Maintains Glycosuria->BloodGlucose Leads to

Caption: On-target mechanism of SGLT2 inhibitors.

Adverse Event Pathway: Diabetic Ketoacidosis (DKA)

The risk of DKA with SGLT2 inhibitors is a notable concern. The proposed mechanism involves a shift in metabolism towards fat utilization due to glycosuria-induced calorie loss and a relative decrease in insulin secretion. This leads to increased ketogenesis.

DKA_Pathway SGLT2i SGLT2 Inhibitor Glycosuria Glycosuria SGLT2i->Glycosuria Glucagon Increased Glucagon SGLT2i->Glucagon CalorieLoss Caloric Loss Glycosuria->CalorieLoss Insulin Relative Insulin Decrease CalorieLoss->Insulin Lipolysis Increased Lipolysis Insulin->Lipolysis Inhibits Glucagon->Lipolysis Stimulates FFA Increased Free Fatty Acids Lipolysis->FFA Ketogenesis Increased Hepatic Ketogenesis FFA->Ketogenesis DKA Diabetic Ketoacidosis Ketogenesis->DKA

Caption: Proposed pathway for SGLT2 inhibitor-associated DKA.

Adverse Event Pathway: Genital Mycotic Infections

The primary driver for the increased risk of genital mycotic infections is the elevated glucose concentration in the urine (glycosuria), which creates a favorable environment for the growth of yeast.

Genital_Infection_Pathway SGLT2i SGLT2 Inhibitor Glycosuria Increased Urinary Glucose Concentration SGLT2i->Glycosuria YeastGrowth Favorable Environment for Yeast Growth Glycosuria->YeastGrowth Infection Genital Mycotic Infection YeastGrowth->Infection

Caption: Mechanism of increased risk for genital mycotic infections.

Off-Target Cardiorenal Protective Mechanisms

The unexpected cardiovascular and renal benefits of SGLT2 inhibitors are thought to be multifactorial and extend beyond their glucose-lowering effects.

Cardiorenal_Protection SGLT2i SGLT2 Inhibitor Natriuresis Natriuresis & Osmotic Diuresis SGLT2i->Natriuresis MetabolicShift Metabolic Shift (↑ Ketones) SGLT2i->MetabolicShift PlasmaVolume Reduced Plasma Volume Natriuresis->PlasmaVolume GlomerularPressure Reduced Intraglomerular Pressure Natriuresis->GlomerularPressure PreloadAfterload Reduced Cardiac Preload & Afterload PlasmaVolume->PreloadAfterload CV_Benefits Cardiovascular Protection PreloadAfterload->CV_Benefits Renal_Benefits Renal Protection GlomerularPressure->Renal_Benefits CardiacEnergy Improved Cardiac Energetics MetabolicShift->CardiacEnergy CardiacEnergy->CV_Benefits

Caption: Key pathways contributing to cardiorenal benefits.

Conclusion

SGLT2 inhibitors have a generally well-established safety profile, with the most common adverse events being genital mycotic infections. While rare, the risk of diabetic ketoacidosis is a serious consideration. Differences in the safety profiles among individual agents, such as the increased risk of amputation and bone fractures observed with canagliflozin in the CANVAS program, highlight the importance of individualized patient assessment and ongoing pharmacovigilance. The profound cardiovascular and renal benefits observed with this class of drugs often outweigh the risks for many patients with type 2 diabetes. Continued research is essential to further elucidate the underlying mechanisms of both the therapeutic benefits and adverse effects of SGLT2 inhibitors, which will aid in the development of even safer and more effective therapies in the future.

References

Enavogliflozin Demonstrates Robust Long-Term Glycemic Control: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data highlights the sustained efficacy and safety of enavogliflozin in managing type 2 diabetes mellitus (T2DM), positioning it as a competitive option among sodium-glucose cotransporter 2 (SGLT2) inhibitors. This guide provides an in-depth comparison of this compound with other SGLT2 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a novel SGLT2 inhibitor, has shown significant and persistent reductions in key glycemic markers in long-term studies. Clinical trial evidence consistently demonstrates its effectiveness in lowering HbA1c, fasting plasma glucose (FPG), and body weight, both as a monotherapy and in combination with metformin.[1][2][3][4][5]

Comparative Efficacy of SGLT2 Inhibitors

To provide a clear comparison of this compound's performance against other widely used SGLT2 inhibitors, the following tables summarize key efficacy and safety data from head-to-head and placebo-controlled clinical trials.

Table 1: Long-Term Glycemic Control (52 Weeks) - this compound vs. Dapagliflozin (Add-on to Metformin)
ParameterThis compound 0.3 mg + Metformin (Maintenance Group)Dapagliflozin 10 mg switched to this compound 0.3 mg + Metformin (Switch Group)
Mean Change in HbA1c from Baseline (%) -0.85-0.81
Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) -29.08-32.77
Proportion of Patients Achieving HbA1c <7% 68.92%64.29%

Data from the ENHANCE-M extension study.

Table 2: Glycemic and Metabolic Control (24 Weeks) - this compound vs. Dapagliflozin (Add-on to Metformin)
ParameterThis compound 0.3 mg + MetforminDapagliflozin 10 mg + Metformin
Adjusted Mean Change in HbA1c from Baseline (%) -0.80-0.75
Adjusted Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) -32.53-29.14
Change in Body Weight (kg) -3.77-3.58
Change in Systolic Blood Pressure (mmHg) -5.93-6.57
Change in Diastolic Blood Pressure (mmHg) -5.41-4.26

Data from a 24-week, double-blind, randomized trial (NCT04634500).[2][6]

Table 3: Long-Term Glycemic Control (52 Weeks) - this compound Monotherapy
ParameterThis compound 0.3 mg (Maintenance Group)Placebo switched to this compound 0.3 mg (Switch Group)
Mean Change in HbA1c from Baseline (%) -0.9-0.7
Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) -24.9-18.0
Proportion of Patients Achieving HbA1c <7% 69.4%65.4%
Mean Change in Body Weight from Baseline (kg) -3.5-3.8

Data from a 52-week extension of a Phase 3 randomized controlled trial.[3][5]

Table 4: Comparative Efficacy of SGLT2 Inhibitors (52 Weeks) - Empagliflozin vs. Dapagliflozin
ParameterEmpagliflozin 25 mgDapagliflozin 10 mg
Mean Reduction in HbA1c (%) Greater reduction with Empagliflozin (P < 0.001)Significant reduction
Mean Reduction in Fasting Plasma Glucose (mg/dL) Greater reduction with Empagliflozin (P < 0.001)Significant reduction

Data from a 52-week prospective observational study (NCT03748810) in patients on metformin, glimepiride, and a DPP-4 inhibitor.[7]

Experimental Protocols

The clinical trials cited in this guide were conducted in accordance with the principles of the Helsinki declaration and good clinical practice.[2]

This compound Add-on to Metformin vs. Dapagliflozin (NCT04634500)[2][6]
  • Study Design: A 24-week, multicenter, double-blind, randomized, phase 3 non-inferiority trial.[2][6]

  • Patient Population: Patients with type 2 diabetes inadequately controlled (HbA1c 7.0% to 10.5%) with a stable dose of metformin (≥1,000 mg/day) for at least 8 weeks.[2]

  • Inclusion Criteria: Age 19-80 years, BMI 20-45 kg/m ², FPG <270 mg/dL.[2]

  • Exclusion Criteria: Severe heart failure (NYHA class III-IV), systolic blood pressure >180 mmHg or diastolic blood pressure >110 mmHg, eGFR <60 mL/min/1.73 m².[2]

  • Randomization: Patients were randomized to receive either this compound 0.3 mg/day or dapagliflozin 10 mg/day in addition to their ongoing metformin therapy.[2]

  • Primary Endpoint: Change in HbA1c from baseline at week 24, with a non-inferiority margin of 0.35%.[6]

  • Statistical Analysis: Changes from baseline in efficacy endpoints were compared using an analysis of covariance (ANCOVA) model with baseline values as covariates.[1]

This compound Monotherapy Phase 3 Trial[4][8]
  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[4][8]

  • Patient Population: 160 T2DM patients with inadequately controlled glycemic levels through diet and exercise alone.[4][8]

  • Treatment: Patients were randomized to receive either this compound or a placebo.[8]

  • Primary Outcome: To demonstrate the superiority of this compound over placebo in reducing HbA1c.[8]

Empagliflozin vs. Dapagliflozin as Quadruple Therapy (NCT03748810)[7][9]
  • Study Design: A 52-week, open-labeled, prospective, observational study.[7]

  • Patient Population: Patients with T2D with HbA1c ranging from 7.5-12.0% who were already being treated with metformin, glimepiride, and a dipeptidyl peptidase-4 (DPP-4) inhibitor.[7]

  • Exclusion Criteria: Type 1 diabetes, gestational diabetes, and patients who had been treated with an SGLT2 inhibitor within 3 months prior to the study.[9]

  • Treatment Arms: Patients were divided to receive either empagliflozin (25 mg/day) or dapagliflozin (10 mg/day) as an add-on to their existing triple oral antidiabetic therapy.[7]

  • Outcome Measures: Changes in HbA1c, FPG, and other cardiometabolic variables were assessed.[7]

Visualizing the Mechanism and Workflow

To further elucidate the underlying mechanisms and study designs, the following diagrams are provided.

SGLT2 Inhibition Signaling Pathway

SGLT2_Inhibition cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Interstitium / Bloodstream Glucose_Lumen Filtered Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Filtered Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Blood Reabsorbed Glucose GLUT2->Glucose_Blood NaK_Pump Na+/K+ ATPase Pump Potassium_Cell Potassium NaK_Pump->Potassium_Cell 2 K+ in Sodium_Blood Reabsorbed Sodium NaK_Pump->Sodium_Blood 3 Na+ out Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_Pump Potassium_Blood Potassium Potassium_Blood->NaK_Pump This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibits

Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

Clinical Trial Experimental Workflow

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 24 or 52 weeks) Screening Patient Screening (T2DM, specified HbA1c, etc.) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HbA1c, FPG, Weight, BP) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound + Metformin Randomization->Group_A Group_B Group B: Comparator (e.g., Dapagliflozin) + Metformin Randomization->Group_B Follow_Up Follow-up Visits (Efficacy and Safety Monitoring) Group_A->Follow_Up Group_B->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study Data_Analysis Statistical Data Analysis End_of_Study->Data_Analysis

Caption: Generalized Workflow of a Randomized Controlled Trial for this compound.

References

Enavogliflozin vs. Empagliflozin: A Molecular Interaction and Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular interactions and performance of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: Enavogliflozin and Empagliflozin. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two therapeutic agents.

Executive Summary

Both this compound and Empagliflozin are highly potent and selective inhibitors of SGLT2, a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking SGLT2, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes. While their primary mechanism of action is the same, differences in their molecular structure lead to distinct binding kinetics, selectivity profiles, and potential downstream effects. Empagliflozin is a well-established SGLT2 inhibitor with a very high selectivity for SGLT2 over SGLT1.[2] this compound, a newer agent, is characterized by a rigid molecular structure that contributes to a strong and sustained interaction with the SGLT2 transporter.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and Empagliflozin based on in vitro studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, values from different studies should be interpreted with caution.

ParameterThis compoundEmpagliflozinReference
SGLT2 IC50 0.8 ± 0.3 nM3.1 nM[4]
SGLT1 IC50 549.3 ± 139.6 nM>8300 nM[4]
Selectivity (SGLT1/SGLT2) ~687-fold>2500-fold[2][4]
Binding Half-life (t½) Slower dissociation suggested~1 hour[3]

Molecular Interactions with SGLT2

The binding of both this compound and Empagliflozin to the SGLT2 transporter involves a combination of hydrogen bonds and hydrophobic interactions within the sugar-binding site.

Empagliflozin: The glucose moiety of Empagliflozin forms several hydrogen bonds with polar residues in the binding pocket, mimicking the natural substrate. The aglycone portion extends into a more hydrophobic region of the transporter.

This compound: Molecular docking studies have revealed a distinct binding mode for this compound.[3] Its rigid dihydrobenzofuran moiety is key to its potent inhibition. This structural feature facilitates strong hydrophobic and π-π stacking interactions with aromatic residues in the binding site, particularly with Phenylalanine 98 (Phe98).[3] This strong interaction is suggested to contribute to a slower dissociation rate from the transporter.[3] Molecular dynamics simulations have indicated that both drugs interact with a common set of key residues, including His80 and Glu99, which are crucial for inhibitor binding.

Signaling Pathway Visualization

cluster_SGLT2_Inhibition SGLT2 Inhibition in Renal Proximal Tubule Gliflozin This compound or Empagliflozin SGLT2 SGLT2 Transporter Gliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Reduces

Caption: General mechanism of SGLT2 inhibition by this compound and Empagliflozin.

cluster_this compound This compound Interaction cluster_Empagliflozin Empagliflozin Interaction This compound This compound Dihydrobenzofuran moiety Phe98 Phe98 This compound->Phe98 π-π stacking & Hydrophobic interactions Empagliflozin Empagliflozin Glucose moiety Polar_Residues Polar Residues (e.g., His80, Glu99) Empagliflozin->Polar_Residues Hydrogen bonds

Caption: Key molecular interactions of this compound and Empagliflozin with SGLT2.

Downstream Signaling and Cellular Effects

Beyond the primary effect on glucose reabsorption, SGLT2 inhibitors are known to have other renoprotective and cardioprotective effects.

Empagliflozin:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In proximal tubule cells, Empagliflozin has been shown to suppress high glucose-induced EMT, a process implicated in renal fibrosis.[5][6]

  • Modulation of Cellular Metabolism: Empagliflozin can normalize aberrant glycolysis in diabetic kidneys, which is characterized by the accumulation of hypoxia-inducible factor-1α (HIF-1α).[5][7]

  • Effects on Ion Exchangers: The natriuretic effect of Empagliflozin has been linked to the inhibition of the Na+/H+ exchanger 3 (NHE3) in the renal proximal tubule.[5] Its effect on the cardiac Na+/H+ exchanger 1 (NHE1) is a subject of ongoing research and debate.

This compound:

  • Detailed studies on the specific downstream signaling effects of this compound in renal proximal tubule cells are less prevalent in the current literature compared to Empagliflozin. However, given its potent SGLT2 inhibition, it is expected to share many of the class effects related to reduced glucose toxicity and altered tubular transport.

Downstream Effects Visualization

cluster_Empagliflozin_Effects Downstream Effects of Empagliflozin in Proximal Tubule Cells Empagliflozin Empagliflozin SGLT2_Inhibition SGLT2 Inhibition Empagliflozin->SGLT2_Inhibition Reduced_Glucose_Uptake Reduced Intracellular Glucose SGLT2_Inhibition->Reduced_Glucose_Uptake NHE3 NHE3 Inhibition SGLT2_Inhibition->NHE3 Leads to EMT Epithelial-Mesenchymal Transition (EMT) Reduced_Glucose_Uptake->EMT Inhibits Aberrant_Glycolysis Aberrant Glycolysis (HIF-1α) Reduced_Glucose_Uptake->Aberrant_Glycolysis Normalizes

Caption: Known downstream cellular effects of Empagliflozin in the renal proximal tubule.

Experimental Protocols

The determination of the inhibitory activity of SGLT2 inhibitors typically involves in vitro cell-based assays. Below is a generalized protocol for such an assay.

SGLT2 Inhibition Assay (General Protocol)

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express human SGLT2 (hSGLT2). Cells are cultured to confluence in appropriate media.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the SGLT2 inhibitor (e.g., this compound or Empagliflozin) for a specified period (e.g., 15-30 minutes) at 37°C.

  • Substrate Uptake: A radiolabeled substrate, typically ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is added to the cells in the presence of sodium. The uptake is allowed to proceed for a defined time (e.g., 1-2 hours).

  • Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.

Selectivity Assay: A similar protocol is followed using a cell line stably expressing human SGLT1 (hSGLT1) to determine the IC50 for SGLT1. The selectivity is then calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.

Experimental Workflow Visualization

cluster_Workflow SGLT2 Inhibition Assay Workflow Start Start Cell_Culture Culture hSGLT2-expressing cells Start->Cell_Culture Inhibitor_Incubation Pre-incubate with Inhibitor Cell_Culture->Inhibitor_Incubation Substrate_Addition Add [¹⁴C]AMG Inhibitor_Incubation->Substrate_Addition Uptake Allow Substrate Uptake Substrate_Addition->Uptake Wash Wash cells Uptake->Wash Lysis Cell Lysis Wash->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of an SGLT2 inhibitor.

Conclusion

This compound and Empagliflozin are both highly effective SGLT2 inhibitors. Empagliflozin demonstrates a higher in vitro selectivity for SGLT2 over SGLT1. This compound's rigid structure appears to confer a particularly strong and sustained binding to SGLT2, as suggested by its low IC50 and molecular docking studies. The clinical implications of these molecular differences are an area of active investigation. Further head-to-head studies, including detailed kinetic and structural analyses, will be invaluable in fully elucidating the comparative molecular pharmacology of these two important therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Enavogliflozin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance on the safe and compliant disposal of Enavogliflozin is crucial for maintaining laboratory safety and environmental integrity. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for pharmaceutical waste management is imperative. This document outlines the recommended procedures for researchers, scientists, and drug development professionals to ensure the responsible handling and disposal of this SGLT2 inhibitor.

This compound, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, is under development for the treatment of type 2 diabetes mellitus.[1][2][3] As with all pharmaceutical compounds, improper disposal can lead to environmental contamination and potential harm to ecosystems and human health.[4][5] Therefore, a structured and compliant disposal plan is a critical component of laboratory operations.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[4][6] Key principles for the disposal of non-controlled substances like this compound include preventing their entry into the water supply and soil.[4][5] It is crucial to avoid flushing medications down the toilet or drain unless specifically instructed to do so by the manufacturer's guidelines or a pharmacist, which is not the case for this compound based on available information.[5][7][8]

Recommended Disposal Procedures for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound outlining disposal instructions, the following general procedures for non-hazardous pharmaceutical waste should be followed. These steps are designed to minimize environmental impact and ensure safety.

Step-by-Step Disposal Guide:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or toilet.[5][7] This prevents the active pharmaceutical ingredient from entering aquatic ecosystems.

  • Render the Drug Unusable: To discourage accidental ingestion or misuse, the drug should be mixed with an unpalatable substance.

    • Mix the this compound tablets or powder with substances such as used coffee grounds, dirt, or cat litter.[9][10]

    • Do not crush tablets or capsules to avoid generating dust.[9][10]

  • Contain the Mixture: Place the mixture in a sealed container to prevent leakage.

    • Use a sealable plastic bag, an empty can with a lid, or another container that can be tightly closed.[8][9][10]

  • Dispose of in Municipal Solid Waste: The sealed container can then be placed in a municipal solid waste bin.[7]

  • De-identify Packaging: Before disposing of the original packaging, ensure all personal or identifying information is removed or blacked out to protect privacy.[8][10]

Quantitative Data on Pharmaceutical Waste

While specific quantitative data on this compound waste is not available, the following table provides a general overview of common pharmaceutical waste streams and their recommended disposal methods.

Waste StreamExamplesRecommended Disposal ContainerFinal Disposal Method
Non-Hazardous Pharmaceuticals Expired or unused non-controlled medications (e.g., this compound)Blue pharmaceutical waste containerIncineration or landfill in accordance with local regulations[6][7]
Hazardous Pharmaceuticals Certain chemotherapy agents, warfarinBlack pharmaceutical waste container[6]Hazardous waste incineration[6][7]
Sharps Waste Needles, syringes, lancetsFDA-cleared sharps disposal containerMedical waste autoclave or incineration[11]
Controlled Substances Opioids, certain stimulantsContact a DEA-registered reverse distributorIncineration or chemical digestion as per DEA regulations[7]

Experimental Protocols

Detailed experimental protocols involving this compound focus on its therapeutic effects and pharmacokinetics. For instance, clinical trials have assessed its efficacy in lowering blood glucose levels in patients with type 2 diabetes.[1][2] Preclinical studies have investigated its tissue distribution and metabolism in animal models.[12] While these studies generate waste containing this compound, the disposal of such waste would fall under the general laboratory procedures for non-hazardous chemical waste, consistent with the guidelines outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Enavogliflozin_Disposal_Workflow start This compound Waste Generated is_controlled Is the substance a DEA-controlled substance? start->is_controlled not_controlled Follow Non-Hazardous Pharmaceutical Waste Protocol is_controlled->not_controlled No mix_substance Mix with unpalatable substance (e.g., coffee grounds) not_controlled->mix_substance seal_container Place in a sealed container mix_substance->seal_container dispose_trash Dispose of in municipal solid waste seal_container->dispose_trash

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these established best practices, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety and sustainability that extends beyond the product itself.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Enavogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Enavogliflozin. Adherence to these protocols is critical to ensure a safe research environment and prevent occupational exposure.

This compound is an orally available small molecule and a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2).[1][2] As with any active pharmaceutical ingredient (API), proper handling is paramount to mitigate risks. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented by all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for APIs.

PPE CategoryItemSpecification
Eye and Face Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.
Hand GlovesNitrile or latex gloves. Double-gloving is recommended for prolonged handling or when working with higher concentrations.
Body Lab CoatA clean, buttoned lab coat must be worn at all times. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory RespiratorA NIOSH-approved respirator (e.g., N95) is required when handling the powdered form of this compound to prevent inhalation of dust particles.
Foot Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Handling and Storage Protocols

Safe handling and proper storage are crucial to maintaining the integrity of this compound and ensuring personnel safety.

Engineering Controls:
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An accessible and functioning eye wash station and safety shower must be located in the immediate vicinity of the handling area.

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing: Weighing of powdered this compound must be performed within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage:
  • Powder: Store this compound powder at -20°C.[1]

  • In solvent: Store solutions of this compound at -80°C.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, bench paper) Collect in a sealed bag and dispose of as hazardous waste.
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area (e.g., fume hood) A->B C Weigh/Handle this compound Powder B->C Proceed to handling D Prepare Solution (if applicable) C->D E Decontaminate Work Area & Equipment D->E Proceed to cleanup F Dispose of Waste in Designated Containers E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Figure 1. A flowchart outlining the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.